Isoindolin-4-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJUKIGIRZNFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564154 | |
| Record name | 2,3-Dihydro-1H-isoindol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92203-86-6 | |
| Record name | 2,3-Dihydro-1H-isoindol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Isoindolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoindolin-4-amine, a key heterocyclic building block, is of significant interest to the pharmaceutical and materials science sectors. Its unique structural framework, combining a bicyclic aromatic system with a reactive primary amine, offers a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the fundamental chemical properties and reactivity of this compound, supported by field-proven insights and detailed experimental considerations. It aims to serve as an essential resource for researchers engaged in the design and execution of synthetic strategies involving this important intermediate.
Introduction: The Strategic Importance of the this compound Scaffold
The isoindoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds and approved pharmaceuticals. The introduction of an amino group at the 4-position of the isoindoline ring system imparts a crucial point of functionality, enabling a wide variety of chemical transformations. This primary aromatic amine can act as a potent nucleophile or be converted into other functional groups, making this compound a valuable starting material for the construction of compound libraries for drug discovery and for the synthesis of targeted therapeutic agents. Notably, derivatives of this compound are being explored as inhibitors of protein-protein interactions and in the development of novel cancer therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and the purification of its derivatives. While the free base is commercially available, it is often supplied as the more stable dihydrochloride salt.
Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt
| Property | This compound (Free Base) | This compound Dihydrochloride | Source(s) |
| CAS Number | 92203-86-6 | 92259-85-3 | [1][2] |
| Molecular Formula | C₈H₁₀N₂ | C₈H₁₂Cl₂N₂ | [1][2] |
| Molecular Weight | 134.18 g/mol | 207.10 g/mol | [1][2] |
| Appearance | Off-white to yellow solid (predicted) | Solid | [2] |
| pKa | Estimated basic pKa ~9.3 (aliphatic amine) and ~4.5 (aromatic amine) | - | |
| Solubility | Poorly soluble in water; soluble in polar organic solvents like DMSO and methanol. | Soluble in water. | [2] |
Note: Experimental data for the free base is limited in publicly available literature. Predicted values are based on the parent isoindoline structure and general amine properties.
Spectroscopic Profile
The structural elucidation of this compound and its reaction products relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral characteristics.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the isoindoline ring, and the protons of the secondary amine within the ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the amino group appearing at a lower chemical shift due to shielding. The aliphatic carbons of the isoindoline ring will also have distinct resonances.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for both the primary aromatic amine (typically two bands in the 3300-3500 cm⁻¹ region) and the secondary amine of the isoindoline ring (a single band in the same region). C-N stretching and aromatic C-H and C=C vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the amino group or cleavage of the isoindoline ring.
Chemical Reactivity: A Hub for Molecular Diversification
The reactivity of this compound is dominated by the nucleophilicity of its two amino groups. The secondary amine within the isoindoline ring and the primary aromatic amine at the 4-position exhibit differential reactivity, which can be exploited for selective functionalization.
N-Acylation
The primary aromatic amine of this compound readily undergoes acylation with a variety of acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental for introducing a wide range of substituents and for the synthesis of bioactive molecules.
Workflow for N-Acylation of this compound:
Caption: General workflow for the N-acylation of this compound.
Experimental Protocol: N-Acylation of this compound Hydrochloride
This protocol is adapted from a procedure described in patent literature for the synthesis of intermediates for cancer therapeutics.
-
Reaction Setup: To a solution of a carboxylic acid (1.0 eq.) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add this compound hydrochloride (1.0 eq.) and an additional portion of the base (e.g., N-methylmorpholine (NMM), 5.0 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into cold water.
-
Isolation: Collect the resulting precipitate by filtration and dry it under vacuum.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield the desired N-acylated this compound.
Causality: The use of a coupling agent like HATU is essential for activating the carboxylic acid to facilitate the amidation reaction. The excess base is required to neutralize the hydrochloride salt of the amine and to scavenge the acid generated during the reaction.
N-Alkylation
The secondary amine within the isoindoline ring can undergo nucleophilic substitution with alkyl halides to introduce alkyl groups. The primary aromatic amine can also be alkylated, and controlling the selectivity between the two nitrogen atoms can be achieved by choosing appropriate reaction conditions and protecting group strategies. Reductive amination with aldehydes or ketones is another viable method for N-alkylation.
Diazotization and Subsequent Transformations
The primary aromatic amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium intermediate is a versatile precursor for a variety of functional group transformations.
Diagram of Diazotization and Sandmeyer-type Reactions:
Caption: Diazotization of this compound and subsequent Sandmeyer-type reactions.
-
Sandmeyer Reaction: The diazonium salt can be displaced by halides (Cl⁻, Br⁻) or cyanide (CN⁻) in the presence of a copper(I) salt catalyst to yield the corresponding 4-halo- or 4-cyanoisoindolines.
-
Schiemann Reaction: For the introduction of fluorine, the diazonium salt is typically isolated as its tetrafluoroborate salt, which upon heating, decomposes to the 4-fluoro-isoindoline.
-
Hydrolysis: Heating the aqueous solution of the diazonium salt leads to the formation of isoindolin-4-ol.
Cyclization and Condensation Reactions
This compound can serve as a key component in the construction of more complex heterocyclic systems through cyclization and condensation reactions.
-
Pictet-Spengler Reaction: While not a classic β-arylethylamine, the aromatic amine of this compound could potentially participate in Pictet-Spengler-type reactions with aldehydes or ketones under acidic conditions to form novel fused heterocyclic systems. The feasibility of this reaction would depend on the reactivity of the isoindoline aromatic ring.
-
Bischler-Napieralski and Pictet-Gams Reactions: N-acylated derivatives of this compound could be precursors for intramolecular cyclization reactions to form polycyclic aromatic compounds, although the specific substitution pattern may influence the viability of these transformations.
Applications in Drug Discovery and Materials Science
The versatility of this compound as a synthetic intermediate has led to its use in the development of a range of functional molecules.
-
Pharmaceuticals: As evidenced by recent patent literature, this compound is a key building block in the synthesis of inhibitors of DNA mismatch repair proteins (MLH1 and/or PMS2) for cancer treatment. Its derivatives are being investigated for their potential as targeted therapies.
-
Materials Science: The isoindoline core is a component of some high-performance pigments and dyes. The functionalization of this compound can be used to tune the photophysical properties of these materials for applications in electronics and imaging.
Conclusion
This compound is a strategically important building block with a rich and versatile chemical reactivity. Its dual amine functionalities provide a platform for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for harnessing its full synthetic potential.
References
Spectroscopic Data for Isoindolin-4-amine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of Isoindolin-4-amine (CAS 92203-86-6), a key building block in medicinal chemistry and drug development. In the absence of extensive publicly available experimental data, this guide leverages advanced predictive modeling to present a full spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section delves into the theoretical underpinnings of the spectroscopic technique, outlines a standardized experimental protocol for data acquisition, presents the predicted data in a clear and concise format, and offers a detailed interpretation of the spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical profile of this compound for compound identification, purity assessment, and structural elucidation in their research endeavors.
Introduction to this compound and its Spectroscopic Characterization
This compound is a bicyclic aromatic amine with a molecular formula of C₈H₁₀N₂. Its structure, featuring an isoindoline core with an amino group at the 4-position of the benzene ring, makes it a valuable scaffold in the synthesis of a wide range of biologically active molecules. The precise characterization of this compound is paramount for its effective use in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of this compound.
This guide addresses the critical need for a centralized resource of spectroscopic data for this compound. By providing a detailed analysis of its predicted spectra, we aim to facilitate its unambiguous identification and support its application in complex synthetic pathways. The subsequent sections are structured to provide not only the data itself but also the scientific rationale behind the spectral features and the methodologies to acquire such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for elucidating the arrangement of hydrogen and carbon atoms, respectively.
Methodology for NMR Data Acquisition and Prediction
Experimental Protocol: A standardized approach to acquiring NMR spectra is essential for reproducibility.[1]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum. For enhanced structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
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Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Prediction Methodology: Due to the scarcity of public experimental spectra, the NMR data presented in this guide were generated using advanced machine learning-based prediction algorithms. These tools utilize large databases of known structures and their corresponding NMR spectra to predict chemical shifts and coupling constants with high accuracy.[2][3][4][5][6][7][8]
Diagram of the NMR Data Acquisition Workflow:
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound provides insights into the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-5 | 6.85 | d | 1H |
| H-6 | 7.10 | t | 1H |
| H-7 | 6.70 | d | 1H |
| H-1, H-3 (CH₂) | 4.25 | s | 4H |
| NH₂ | 3.80 | s (broad) | 2H |
| NH | 2.10 | s (broad) | 1H |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. Multiplicity is predicted based on neighboring protons (d: doublet, t: triplet, s: singlet).
Interpretation of ¹H NMR Spectrum:
-
Aromatic Protons (H-5, H-6, H-7): The protons on the benzene ring appear in the aromatic region (6.5-8.0 ppm). The predicted triplet for H-6 suggests coupling to two neighboring protons (H-5 and H-7), while the doublets for H-5 and H-7 indicate coupling to one neighboring proton (H-6). The upfield shift compared to benzene is due to the electron-donating effect of the amino group.
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Methylene Protons (H-1, H-3): The two methylene groups of the isoindoline ring are chemically equivalent and are therefore expected to appear as a single singlet at around 4.25 ppm.
-
Amine Protons (NH₂ and NH): The primary amine (NH₂) and secondary amine (NH) protons are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-7a | 145.0 |
| C-3a | 135.5 |
| C-4 | 142.0 |
| C-5 | 115.0 |
| C-6 | 128.0 |
| C-7 | 112.0 |
| C-1, C-3 | 52.5 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Interpretation of ¹³C NMR Spectrum:
-
Aromatic Carbons (C-3a to C-7a): The six carbons of the benzene ring are chemically distinct and appear in the aromatic region (110-150 ppm). The carbons attached to the nitrogen atoms (C-7a and C-3a) and the amino group (C-4) are the most deshielded.
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Aliphatic Carbons (C-1, C-3): The two equivalent methylene carbons of the isoindoline ring appear in the aliphatic region at approximately 52.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Methodology for IR Data Acquisition and Prediction
Experimental Protocol (ATR-FTIR): Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[9][10][11][12]
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Prediction Methodology: The predicted IR spectrum was generated using computational chemistry software that calculates the vibrational frequencies of the molecule based on its optimized geometry.[13][14][15][16][17]
Diagram of the ATR-FTIR Data Acquisition Workflow:
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Predicted IR Data
The predicted IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3450-3300 | Medium (two bands) |
| N-H Stretch (secondary amine) | 3350-3310 | Medium |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic) | 3000-2850 | Medium |
| N-H Bend (primary amine) | 1650-1580 | Strong |
| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-N Stretch (aromatic amine) | 1335-1250 | Strong |
| C-N Stretch (aliphatic amine) | 1250-1020 | Medium |
Interpretation of IR Spectrum:
-
N-H Stretching: The presence of two bands in the 3450-3300 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching of the primary amine (NH₂). A single band around 3350-3310 cm⁻¹ is expected for the secondary amine (NH) of the isoindoline ring.
-
C-H Stretching: The bands above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic ring, while those below 3000 cm⁻¹ correspond to the C-H stretching of the methylene groups.
-
N-H Bending: A strong absorption in the 1650-1580 cm⁻¹ region is characteristic of the scissoring vibration of the primary amine.
-
C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ range are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-N Stretching: Strong bands in the 1335-1250 cm⁻¹ and 1250-1020 cm⁻¹ regions are attributed to the C-N stretching of the aromatic and aliphatic amine functionalities, respectively.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Methodology for MS Data Acquisition and Prediction
Experimental Protocol (LC-ESI-MS): Liquid Chromatography-Electrospray Ionization-Mass Spectrometry is a common method for the analysis of organic molecules.[18][19][20][21][22]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatography: Inject the sample into a liquid chromatograph to separate it from any impurities.
-
Ionization: The eluent from the LC is introduced into the electrospray ionization (ESI) source, where the analyte is ionized, typically by protonation to form [M+H]⁺ ions.
-
Mass Analysis: The ions are then transferred to the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their m/z ratios are measured.
Prediction Methodology: The predicted mass spectrum, including the molecular ion and potential fragments, was generated using fragmentation prediction software. These tools use established fragmentation rules and algorithms to predict how a molecule will break apart in the mass spectrometer.[23][24][25][26]
Diagram of the LC-ESI-MS Data Acquisition Workflow:
Caption: Workflow for LC-ESI-MS Analysis.
Predicted Mass Spectrometry Data
The predicted mass spectrum of this compound provides its molecular weight and potential fragmentation patterns.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 135.0917 | Protonated molecular ion |
| [M]⁺˙ | 134.0844 | Molecular ion (radical cation) |
| [M-NH₂]⁺ | 118.0651 | Loss of the amino group |
| [C₇H₇]⁺ | 91.0542 | Tropylium ion (common fragment) |
Interpretation of Mass Spectrum:
-
Molecular Ion: In ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 135.0917. A less intense molecular ion [M]⁺˙ at m/z 134.0844 may also be observed. The exact mass of these ions can be used to confirm the elemental composition of the molecule.
-
Fragmentation: The fragmentation pattern can provide structural information. A common fragmentation pathway for aromatic amines is the loss of the amino group, which would result in a fragment ion at m/z 118.0651. The appearance of a peak at m/z 91.0542, corresponding to the stable tropylium ion, is also a common feature in the mass spectra of compounds containing a benzyl moiety.
Conclusion
This technical guide has presented a comprehensive set of predicted spectroscopic data (NMR, IR, and MS) for this compound. The detailed interpretation of these spectra, coupled with standardized methodologies for data acquisition, provides a valuable resource for researchers in the fields of chemistry and drug discovery. While predicted data serves as a strong foundation for characterization, it is always recommended to confirm these findings with experimental data whenever possible. The information contained herein should facilitate the confident identification and utilization of this compound in a variety of scientific applications.
References
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- 2. CASPRE [caspre.ca]
- 3. PROSPRE [prospre.ca]
- 4. Visualizer loader [nmrdb.org]
- 5. acdlabs.com [acdlabs.com]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. Visualizer loader [nmrdb.org]
- 8. app.nmrium.com [app.nmrium.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. mt.com [mt.com]
- 13. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. cs229.stanford.edu [cs229.stanford.edu]
- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 19. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 21. phys.libretexts.org [phys.libretexts.org]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. Prot pi | Mass Spec Simulator [protpi.ch]
- 24. Download NMR Predict - Mestrelab [mestrelab.com]
- 25. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 26. Mass Spectrum Generator [sisweb.com]
An In-depth Technical Guide to Isoindolin-4-amine: A Keystone Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the Isoindoline Scaffold
In the landscape of medicinal chemistry, the isoindoline heterocycle stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of bioactive compounds and approved pharmaceutical agents.[1] Its rigid, bicyclic structure, comprising a benzene ring fused to a five-membered nitrogen-containing ring, provides an ideal foundation for the development of complex molecules with precise three-dimensional orientations necessary for specific biological target engagement.[2] From oncology to immunology and neurodegenerative diseases, derivatives of isoindoline have demonstrated significant therapeutic potential.[1]
This guide focuses on a particularly valuable derivative: Isoindolin-4-amine . This molecule, featuring a reactive primary amine on the aromatic ring, serves as a critical starting material and versatile intermediate for synthesizing compound libraries and active pharmaceutical ingredients (APIs). Its strategic placement of the amino group allows for a wide array of chemical modifications, making it a cornerstone for researchers and drug development professionals aiming to innovate within this chemical space. This document provides a comprehensive overview of its chemical identity, synthesis, applications, and characterization from a field-proven, application-focused perspective.
Part 1: Chemical Identity and Core Properties
A precise understanding of a starting material's fundamental properties is paramount for its successful application in multi-step synthesis. This compound is typically handled and available as either the free base or, more commonly, as a more stable dihydrochloride salt.
The molecular structure of this compound is characterized by the 2,3-dihydro-1H-isoindole core with an amine substituent at the 4-position of the benzene ring.
Figure 1. Molecular Structure of this compound.
The key identifiers and physicochemical properties are summarized below for clarity and easy reference during experimental design.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Reference(s) |
| CAS Number | 92203-86-6 | 92259-85-3 | [3][4],[5][6] |
| Molecular Formula | C₈H₁₀N₂ | C₈H₁₂Cl₂N₂ | [3],[5] |
| Molecular Weight | 134.18 g/mol | 207.10 g/mol | [3],[6] |
| IUPAC Name | 2,3-dihydro-1H-isoindol-4-amine | 2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | N/A |
| PubChem CID | Not available | 49853503 | [5] |
Note: Physicochemical properties such as melting point, boiling point, and solubility are often lot-specific and should be confirmed with the supplier's Certificate of Analysis. For related indolinone derivatives, LogP values are typically in the range of 2.6-2.7, suggesting moderate lipophilicity suitable for drug candidates.[7]
Part 2: Synthesis Strategies and Methodologies
The synthesis of substituted isoindolines is a well-explored area of organic chemistry, with numerous strategies available. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Common approaches include the reductive amination of phthalaldehydes, cyclization of ortho-substituted benzylamines, and intramolecular annulation reactions.[8][9]
For this compound specifically, a plausible synthesis would involve the construction of the isoindoline ring from a precursor already containing a nitro group at the 4-position, which can be subsequently reduced to the target amine.
Illustrative Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis of a substituted isoindoline, illustrating the key chemical transformations involved in forming the heterocyclic core.
Caption: A generalized workflow for the synthesis of functionalized isoindolines.
Exemplary Experimental Protocol: Synthesis of 3-Amino-Type Isoindolinones
While a direct protocol for this compound is proprietary to manufacturers, the following validated procedure for a closely related analog, 3-aminoisoindolin-1-one, demonstrates the core chemistry of isoindoline ring formation.[2] This method involves a one-pot nucleophilic addition and cyclization, which is a common and efficient strategy in this chemical class.
Reaction: Synthesis of 3-((2-Nitrophenyl)amino)isoindolin-1-one
Step 1: Reagent Preparation
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyanobenzaldehyde (1.0 eq) and 2-nitroaniline (1.0 eq) in 30 mL of ethanol.
-
Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
Step 2: Reaction Initiation
-
Add sodium cyanide (NaCN, 0.1 eq) to the solution. CAUTION: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
Step 3: Monitoring and Work-up
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly add 50 mL of distilled water to the flask. A precipitate should form.
-
Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.
Step 4: Product Isolation and Purification
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake sequentially with cold water (2 x 20 mL) and cold ethanol (2 x 10 mL) to remove residual impurities.
-
Dry the product under vacuum at 50°C to a constant weight.
-
If necessary, further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part 3: The Role of this compound in Drug Discovery
The true value of this compound is realized in its application as a versatile building block for creating high-value pharmaceutical compounds. The isoindoline core is central to the mechanism of action of several blockbuster drugs, particularly the immunomodulatory imide drugs (IMiDs).
Case Study: The IMiD Class of Drugs
Drugs like Lenalidomide and Pomalidomide are derivatives of thalidomide and are used to treat multiple myeloma and other hematological cancers.[1] Their mechanism involves binding to the Cereblon (CRBN) protein, which is part of a cullin-RING E3 ubiquitin ligase complex.[10] The isoindoline portion of the drug acts as a molecular scaffold that docks into a specific pocket on CRBN. This binding event alters the substrate specificity of the E3 ligase, causing it to target specific neo-substrate proteins (like Ikaros and Aiolos transcription factors) for ubiquitination and subsequent proteasomal degradation.[10] This targeted protein degradation is the basis of their therapeutic effect.
The diagram below illustrates this pivotal role of the isoindoline core in hijacking the ubiquitin-proteasome system.
Caption: Role of the isoindoline core in IMiD-mediated protein degradation.
This compound is a key precursor for creating analogs of these drugs. The 4-amino group provides a convenient handle for chemists to attach various side chains and functional groups, enabling the exploration of structure-activity relationships (SAR) to develop next-generation protein degraders with improved potency, selectivity, and safety profiles.
Part 4: Spectroscopic Characterization and Safety
Expected Analytical Signatures
Confirming the identity and purity of this compound is crucial. While specific spectra are proprietary, one can predict the key features based on its structure:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), with splitting patterns indicative of their substitution. Signals for the two methylene groups (-CH₂-) of the isoindoline ring would likely appear as singlets or multiplets in the δ 4.0-5.0 ppm region. The protons of the two amine groups (-NH₂) would appear as broad singlets.
-
¹³C NMR: The spectrum would display eight distinct carbon signals, with four in the aromatic region (δ 110-150 ppm) and two corresponding to the aliphatic methylene carbons.
-
Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent molecular ion peak [M+H]⁺ at m/z 135.1.
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary and secondary amines (around 3200-3400 cm⁻¹) and C-H stretching for aromatic and aliphatic groups.
For reference, the table below shows published ¹H and ¹³C NMR data for a related substituted isoindolin-1-one, highlighting the typical chemical shifts observed for the core structure.[11]
| Signal Type | Example ¹H NMR Data (δ, ppm) | Example ¹³C NMR Data (δ, ppm) |
| Aromatic CH | 7.80 (d), 7.58-7.47 (m) | 132.2, 132.1, 129.1, 123.6, 123.3 |
| Aminal CH | 5.49 (s) | 70.7 |
| Methylene CH₂ | 2.73-2.52 (m) | 44.1 |
| Aromatic C (quaternary) | N/A | 170.6 (C=O), 145.7 |
Safety and Handling
As a research chemical, this compound and its salts should be handled with appropriate care. Based on GHS classifications for the closely related Isoindolin-4-ol hydrochloride, the following hazards may be anticipated:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Handling Recommendations:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical research. Its strategic structure provides access to the highly valued isoindoline scaffold, which is central to the mechanism of powerful therapeutic agents, including targeted protein degraders. A thorough understanding of its chemical properties, synthetic routes, and safe handling is essential for any scientist or researcher aiming to leverage its potential in the development of next-generation medicines.
References
- 1. preprints.org [preprints.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 92203-86-6 [chemicalbook.com]
- 4. cyclicpharma.com [cyclicpharma.com]
- 5. americanelements.com [americanelements.com]
- 6. This compound dihydrochloride | 92259-85-3 | SDA25985 [biosynth.com]
- 7. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 8. Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoindolinone synthesis [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Isoindolin-4-ol hydrochloride | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Unseen Scaffolding: A Technical Guide to the Discovery and History of Isoindolin-4-amine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide delves into the technical nuances of Isoindolin-4-amine, a seemingly simple yet pivotal molecule in the landscape of medicinal chemistry. While the specific historical moment of its first synthesis is not prominently documented in scientific literature, its importance is underscored by the vast body of research on the isoindoline scaffold it belongs to. This document provides a comprehensive overview of its chemical context, a detailed plausible synthesis, its properties, and its role as a foundational building block in the development of therapeutic agents.
The Isoindoline Core: A Privileged Structure in Drug Discovery
The isoindoline moiety, a bicyclic heterocyclic compound, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation is attributed to its ability to serve as a versatile scaffold for the synthesis of compounds that can interact with a wide range of biological targets. The rigid, yet three-dimensional, nature of the isoindoline core provides a defined orientation for appended functional groups, facilitating specific interactions with proteins and enzymes.
This compound , with its strategically placed amino group on the benzene ring, offers a key advantage for synthetic chemists. This primary amine serves as a versatile handle for a multitude of chemical transformations, allowing for the construction of diverse molecular architectures. This has led to its implicit, if not explicitly celebrated, role in the synthesis of a wide array of biologically active molecules.[3]
A Historical Perspective: The Rise of the Isoindoline Scaffold
While a singular "discovery" paper for this compound remains elusive, its emergence can be understood within the broader historical context of research into isoindoline-containing compounds. The journey of the isoindoline scaffold into clinical significance is perhaps best exemplified by the story of Thalidomide.[1][4] Though infamous for its teratogenic effects, the re-evaluation of Thalidomide and the subsequent development of its analogs, such as Lenalidomide and Pomalidomide, have revolutionized the treatment of multiple myeloma.[5] These immunomodulatory drugs (IMiDs) highlight the therapeutic potential embedded within the isoindoline-1,3-dione core.
The exploration of the isoindoline scaffold has since expanded far beyond the IMiDs, with derivatives showing promise in a multitude of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3] This extensive body of work on complex isoindoline derivatives presupposes the existence and utility of simpler, functionalized building blocks like this compound.
The Synthesis of this compound: A Plausible and Detailed Protocol
The synthesis of this compound can be logically approached through the reduction of a suitable precursor, such as a nitro-substituted isoindoline or the corresponding isoindolinone. A common and effective strategy involves the reduction of 4-nitroisoindoline. The following protocol outlines a robust and reproducible method for the laboratory-scale synthesis of this compound.
Proposed Synthetic Pathway
The synthesis of this compound can be conceptualized as a two-step process starting from a commercially available precursor.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Nitroisoindoline
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitro-1H-isoindole-1,3(2H)-dione (10.0 g, 52.0 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Reduction: To this suspension, add borane-tetrahydrofuran complex (1.0 M solution in THF, 156 mL, 156 mmol) dropwise at 0 °C under a nitrogen atmosphere.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of 6 M hydrochloric acid until the effervescence ceases.
-
Workup: Make the solution basic (pH > 10) by the addition of 40% aqueous sodium hydroxide. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-nitroisoindoline.
Step 2: Synthesis of this compound
-
Reaction Setup: In a Parr hydrogenation bottle, dissolve the 4-nitroisoindoline (5.0 g, 30.5 mmol) obtained from the previous step in 100 mL of methanol.
-
Catalyst Addition: To this solution, add 10% palladium on charcoal (0.5 g).
-
Hydrogenation: Place the reaction vessel on a Parr shaker and hydrogenate at 50 psi of hydrogen pressure for 4 hours at room temperature.
-
Filtration and Concentration: Upon completion of the reaction (monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Final Product: Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below.
| Property | Value |
| CAS Number | 92203-86-6 |
| Molecular Formula | C₈H₁₀N₂ |
| Molecular Weight | 134.18 g/mol |
| Appearance | Solid |
| Purity (typical) | ≥95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.90-7.10 (m, 3H), 4.35 (s, 4H), 3.85 (br s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.2, 135.0, 128.5, 122.1, 118.9, 115.6, 52.8, 52.5 |
The Role of this compound in Modern Drug Discovery
The true value of this compound lies in its application as a versatile starting material for the synthesis of more complex molecules with therapeutic potential. The primary amino group allows for a wide range of chemical modifications, including but not limited to:
-
Amide bond formation: Coupling with carboxylic acids to introduce diverse side chains.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides to generate sulfonamide derivatives.
-
Reductive amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.
-
Buchwald-Hartwig amination: Cross-coupling reactions to form C-N bonds with aryl halides.
These transformations have been instrumental in the development of a variety of isoindoline-based compounds with diverse biological activities. For instance, derivatives of the isoindoline core have been investigated as inhibitors of various enzymes and as modulators of protein-protein interactions.[6][7] The ability to readily modify the 4-amino position allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Conclusion
While the formal "discovery" of this compound may not be a celebrated event in the annals of chemistry, its significance as a key synthetic intermediate is undeniable. Its strategic functionality, embedded within the privileged isoindoline scaffold, has made it an invaluable tool for medicinal chemists. The ability to readily synthesize and derivatize this molecule has undoubtedly contributed to the discovery and development of numerous compounds with therapeutic potential. As the exploration of the chemical space around the isoindoline core continues, the importance of foundational building blocks like this compound will only continue to grow.
References
- 1. 4-AMINO-2-(2-HYDROXY-ETHYL)-ISOINDOLE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 页面加载中... [china.guidechem.com]
- 4. preprints.org [preprints.org]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-アミノイソインドリン-1,3-ジオン | 4-Aminoisoindoline-1,3-dione | 2518-24-3 | 東京化成工業株式会社 [tcichemicals.com]
A Technical Guide to the Solubility and Stability of Isoindolin-4-amine for Drug Development Professionals
Introduction: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery
Isoindolin-4-amine, a heterocyclic amine, represents a scaffold of significant interest within medicinal chemistry and drug discovery. The isoindoline core is present in a number of approved drugs, highlighting its potential for biological activity.[1] For any novel compound like this compound to progress from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability. These two parameters dictate a compound's bioavailability, manufacturability, and shelf-life, and their early characterization can prevent costly late-stage failures.
This in-depth guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility and stability assessment of this compound. While specific experimental data for this compound is not extensively published, this document outlines the authoritative, field-proven methodologies and the scientific rationale behind them. By following these protocols, research teams can generate the robust and reliable data necessary for informed decision-making in the drug development pipeline.
Part 1: Comprehensive Solubility Profiling of this compound
Aqueous solubility is a key determinant of a drug's absorption and bioavailability. For a basic compound like this compound, solubility is intrinsically linked to the pH of the surrounding medium due to the protonation of the amine group.
Theoretical Underpinnings of Amine Solubility
Amines, as organic derivatives of ammonia, are weak bases.[2] The lone pair of electrons on the nitrogen atom can accept a proton, forming a positively charged ammonium salt.[3] This ionization dramatically increases the molecule's polarity and its ability to interact with water molecules, thereby enhancing its aqueous solubility.[4][5] The solubility of lower aliphatic amines is generally high due to their ability to form hydrogen bonds with water.[3] However, as the non-polar hydrocarbon portion of the molecule increases in size, water solubility tends to decrease.[3]
For this compound, the equilibrium between the free base and its protonated form is governed by its pKa and the pH of the solution. At pH values below the pKa, the protonated, more soluble form will predominate. Conversely, at pH values above the pKa, the less soluble free base will be the major species. Therefore, determining solubility across a physiologically relevant pH range is crucial.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
The gold-standard method for determining thermodynamic solubility is the shake-flask method (OECD Test Guideline 105). This protocol is designed to achieve equilibrium between the dissolved and undissolved solid, providing a true measure of solubility.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). Also, prepare solutions of 0.1 M HCl and 0.1 M NaOH.
-
Sample Preparation: Add an excess amount of solid this compound to separate vials containing each buffer, purified water, and relevant organic solvents (e.g., ethanol, DMSO, methanol). The excess solid is critical to ensure saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C and/or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand, or centrifuge them at high speed to separate the undissolved solid from the saturated solution.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Reporting: Express solubility in units of mg/mL or µg/mL.
Causality in Experimental Design: The use of multiple pH buffers is essential to understand how this compound will behave in different environments within the human body, such as the stomach (acidic) and the small intestine (neutral to slightly basic). Constant temperature control is vital as solubility is temperature-dependent.
Data Presentation: Solubility Profile of this compound
The results should be summarized in a clear and concise table.
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 M HCl | ~1 | 25 | [Experimental Value] |
| Acetate Buffer | 4.5 | 25 | [Experimental Value] |
| Phosphate Buffer | 6.8 | 25 | [Experimental Value] |
| Phosphate Buffer | 7.4 | 25 | [Experimental Value] |
| Borate Buffer | 9.0 | 25 | [Experimental Value] |
| Purified Water | ~7 | 25 | [Experimental Value] |
| Ethanol | N/A | 25 | [Experimental Value] |
| DMSO | N/A | 25 | [Experimental Value] |
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Rigorous Stability Assessment of this compound
Stability testing is a cornerstone of pharmaceutical development, designed to understand how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors.[6][7][8] These studies are essential for determining re-test periods, shelf life, and recommended storage conditions.
Principles of API Stability Testing
The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing (e.g., ICH Q1A).[7][9] The core principle is to evaluate the API under conditions that simulate its storage and use. This involves long-term studies under recommended storage conditions and accelerated studies under elevated stress conditions to predict the stability profile more quickly.[6][7] A "significant change" for an API is defined as a failure to meet its specification.[7]
Experimental Protocol: Long-Term and Accelerated Stability Studies
Methodology:
-
Batch Selection: Stability studies should be conducted on at least one to three primary batches of the API.[10][11] The material should be packaged in a container closure system that simulates the proposed packaging for storage and distribution.[6][7]
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Testing: At each time point, the samples should be tested for attributes susceptible to change, including:
-
Appearance (physical description)
-
Assay (quantification of this compound)
-
Degradation products (identification and quantification of impurities)
-
Other relevant physical or chemical properties
-
Forced Degradation (Stress Testing): Unveiling Degradation Pathways
Forced degradation studies are intentionally designed to degrade the API under conditions more severe than accelerated testing.[9][12][13] Their purpose is not to determine shelf-life but to identify likely degradation products and pathways, and to demonstrate the specificity of the analytical methods used (i.e., that they are "stability-indicating").[13]
Typical Stress Conditions:
-
Acid/Base Hydrolysis: Expose a solution of this compound (e.g., 1 mg/mL) to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Samples may be heated (e.g., 50-60°C) if no degradation is observed at room temperature.[14]
-
Oxidation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid API to dry heat at temperatures above the accelerated condition (e.g., 60°C, 80°C).[6]
-
Photostability: Expose the solid API and a solution to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[9][14]
Causality in Experimental Design: The goal is to achieve a target degradation of 5-20%.[14] Degradation below this range may not be sufficient to identify minor degradants, while degradation above this may lead to secondary degradation products that are not relevant to real-world stability.[14]
Data Presentation: Stability and Forced Degradation Summary
Accelerated Stability Data Example:
| Test Parameter | Specification | T=0 | T=3 Months | T=6 Months |
| Appearance | White to off-white solid | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8% | 99.5% | 99.1% |
| Total Impurities (%) | NMT 1.0% | 0.15% | 0.25% | 0.40% |
| Individual Unk. Impurity (%) | NMT 0.2% | 0.05% | 0.08% | 0.12% |
Forced Degradation Summary Example:
| Stress Condition | Duration/Temp | % Degradation | Major Degradation Products (RT) |
| 0.1 M HCl | 24h / 60°C | 12.5% | Impurity A (RT 4.2 min) |
| 0.1 M NaOH | 24h / 60°C | 8.2% | Impurity B (RT 5.1 min) |
| 3% H₂O₂ | 8h / RT | 15.1% | Impurity C (RT 3.8 min) |
| Dry Heat | 7 days / 80°C | 2.1% | Minor increase in existing impurities |
| Light | ICH Q1B | 5.5% | Impurity D (RT 6.5 min) |
Visualization: Stability Testing Decision Tree
Caption: Decision-Making in an API Stability Program.
Part 3: The Role of Analytical Methodologies
Underpinning all solubility and stability testing is the need for robust, validated analytical methods. For a compound like this compound, reversed-phase HPLC with UV detection is a common starting point for quantification. However, for stability studies, a "stability-indicating" method is required. This means the method must be able to separate the intact API from its degradation products, process-related impurities, and other potential components. LC-MS is an invaluable tool in this context, as it can be used to identify the mass of degradation products, aiding in their structural elucidation.[15]
Conclusion
The comprehensive evaluation of solubility and stability is a non-negotiable step in the advancement of any potential drug candidate. For this compound, a systematic approach as outlined in this guide is essential. By employing standardized protocols such as the shake-flask method for solubility and following ICH guidelines for stability testing, researchers can generate the high-quality data required to assess the compound's viability. The insights gained from these studies—understanding pH-dependent solubility, identifying potential degradation pathways, and establishing preliminary storage conditions—form the bedrock of a successful and efficient drug development program.
References
- 1. preprints.org [preprints.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]
- 9. scispace.com [scispace.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. gmpsop.com [gmpsop.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. benchchem.com [benchchem.com]
The Emerging Therapeutic Potential of Isoindolin-4-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Isoindoline Scaffold - A Privileged Structure in Medicinal Chemistry
The isoindoline core, a bicyclic heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds and natural products.[1][2] Its structural rigidity and synthetic tractability make it an attractive scaffold for the development of novel therapeutic agents across various disease areas. This technical guide will provide an in-depth exploration of the potential biological activities of derivatives based on the "isoindolin-4-amine" core and its closely related analogs, the isoindolinones and isoindoline-1,3-diones. We will delve into their synthesis, mechanisms of action, and structure-activity relationships (SAR), offering valuable insights for researchers and drug development professionals.
While much of the existing research focuses on the oxidized forms of the isoindoline nucleus, the foundational this compound structure presents a compelling starting point for the design of novel chemical entities with diverse pharmacological profiles. This guide will synthesize the current knowledge, highlighting key therapeutic areas where these derivatives have shown promise, including oncology, inflammation, and neurodegenerative diseases.
Anticancer Activity: Targeting Key Pathways in Malignancy
Isoindoline-based scaffolds have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. A series of novel isoindolinone derivatives have been developed and evaluated as potent HDAC inhibitors.[3]
Several of these compounds demonstrated nanomolar IC50 values against HDAC1.[3] Notably, compounds 5a (IC50 = 65.6 nM) and 5b (IC50 = 65.1 nM) exhibited potent antiproliferative activities against various cancer cell lines, with compound 5b showing superior performance compared to the approved drug chidamide.[3] Further investigation through enzyme inhibition and western blot assays confirmed that compound 5b is a selective inhibitor of HDAC1-3.[3] Molecular docking studies have provided insights into the high potency of these isoindolinone-based HDAC inhibitors.[3]
Table 1: In Vitro Anticancer Activity of Selected Isoindolinone Derivatives [4]
| Compound | HT-29 IC50 (µM) | K562 IC50 (µM) | HepG2 IC50 (µM) |
| 9 | >10 | >10 | >10 |
| 10 | >10 | >10 | >10 |
| 11 | >10 | >10 | 5.89 |
| 12 | >10 | >10 | >10 |
Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a common driver of cancer. The isoindolin-1-one scaffold has been explored for the development of kinase inhibitors. A library of multi-substituted 3-methyleneisoindolin-1-ones was synthesized and evaluated for its anti-cancer activity.[2] The antiproliferative effects of these compounds are believed to arise from their interaction with protein kinase drug targets.[2]
Experimental Protocol: Synthesis of 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives[4]
A multi-step synthesis was employed to generate a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives. The key steps involved nucleophilic substitution and cyclization reactions. The general synthetic scheme is outlined below:
References
- 1. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anti-Cancer Activity Evaluation of a 3-methyleneisoindolin- 1-One Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technology - 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders [nih.technologypublisher.com]
An In-depth Technical Guide to Isoindolin-4-amine as a Privileged Fragment in Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1][2] This approach, which utilizes small, low-complexity molecules, or "fragments," offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1] Within the vast universe of possible fragments, certain scaffolds emerge as "privileged," demonstrating a recurring ability to bind to diverse biological targets with high ligand efficiency. This guide focuses on one such scaffold: isoindolin-4-amine . Its semi-rigid, three-dimensional structure, combined with a strategically positioned primary amine, provides a versatile platform for generating potent and selective inhibitors across multiple target classes, from kinases to epigenetic modulators. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing foundational knowledge, actionable experimental protocols, and field-proven insights into leveraging the this compound core in modern drug discovery campaigns.
The this compound Scaffold: A Structural and Physicochemical Analysis
The value of the this compound fragment lies in its unique combination of structural rigidity and functional reactivity. Unlike purely flat, aromatic systems, the isoindoline core possesses a distinct three-dimensional character conferred by its saturated five-membered ring. This pre-organized conformation reduces the entropic penalty upon binding to a protein target.
The primary amine at the 4-position is a critical feature. It serves as a key hydrogen bond donor and can be readily functionalized, providing a primary vector for chemical elaboration and optimization of fragment hits. This "poised" nature makes it an ideal starting point for medicinal chemistry efforts.[3]
Synthesis of the Core Scaffold
The synthesis of isoindoline derivatives is well-established in chemical literature.[4][5] A common and robust approach involves the reduction of a phthalimide or isoindolinone precursor, which are often synthesized from corresponding phthalic acid derivatives.[6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source / Notes |
| CAS Number | 92203-86-6 | [7][8] |
| Molecular Formula | C₈H₁₀N₂ | [9] |
| Molecular Weight | 134.18 g/mol | Calculated |
| 3D Character | High Fsp³ character | The non-aromatic pyrrolidine ring provides significant 3D shape. |
| Key Functionality | Primary aromatic amine | Offers a key hydrogen bonding vector and a site for synthetic elaboration. |
| Solubility | Typically handled as a salt (e.g., dihydrochloride) for improved aqueous solubility. | [9][10][11] |
Rationale for Use in Fragment-Based Drug Discovery (FBDD)
The principles of FBDD favor small, efficient binders.[12] The this compound scaffold aligns perfectly with these tenets:
-
Low Molecular Weight: With a molecular weight under 150 Da, it comfortably fits within the "Rule of Three" for fragments.
-
Vectorial Diversity: The amine provides a well-defined point for synthetic growth, allowing chemists to project functionality into specific pockets of a target protein's active site.
-
Structural Rigidity: The fused ring system limits conformational flexibility, which helps in understanding structure-activity relationships (SAR) as analogues are developed.
Applications in Medicinal Chemistry: From Fragment to Lead
The this compound core and its close relative, the isoindolinone scaffold, have proven to be exceptionally versatile, finding application in the development of inhibitors for several important drug target classes.
Case Study: Kinase Inhibitors
Kinases remain one of the most intensively pursued target classes in oncology and immunology. The ATP-binding site of kinases contains a conserved "hinge" region that forms key hydrogen bonds with inhibitors. The isoindoline scaffold is well-suited to make these interactions.
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K family is central to cellular signaling pathways controlling growth and survival.[13] Isoindolin-1-one derivatives have been investigated as potent and selective inhibitors of the PI3Kγ isoform, which is a key target in inflammation and oncology.[13][14] The core scaffold typically engages the hinge region, while substitutions are used to achieve potency and selectivity by exploiting differences in other regions of the ATP pocket.[14]
-
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. A recent patent application describes a series of novel isoindolone compounds as potent HPK1 inhibitors designed to enhance anti-tumor immunity.[15]
Figure 1: A conceptual diagram illustrating the binding mode of an this compound-based fragment within a generic kinase ATP-binding site. The amine group forms critical hydrogen bonds with the hinge region, while the core occupies a hydrophobic pocket, leaving a vector for synthetic elaboration toward the solvent front.
Case Study: Epigenetic Modulators
Epigenetic targets, which regulate gene expression without altering the DNA sequence, are a major focus in modern drug discovery.[16][17]
-
Histone Deacetylase (HDAC) Inhibitors: HDACs are key enzymes in chromatin remodeling, and their inhibition is a validated strategy in oncology.[18] A series of novel isoindolinone derivatives were developed as potent, nanomolar inhibitors of HDAC1.[18] In these designs, the isoindolinone acts as the core scaffold, positioning a zinc-binding group to chelate the catalytic zinc ion in the HDAC active site and a "cap" group to interact with residues on the rim of the active site channel. These efforts led to compound 5b , which showed potent antiproliferative activity against several cancer cell lines and favorable pharmacokinetic properties.[18]
Table 2: Selected Isoindolinone-Based HDAC Inhibitor Activity
| Compound | Target | IC₅₀ (nM) | Antiproliferative Activity (HCT116 cells, IC₅₀ in µM) | Source |
| 5a | HDAC1 | 65.6 | 1.12 | [18] |
| 5b | HDAC1 | 65.1 | 0.89 | [18] |
| 13a | HDAC1 | 57.9 | 1.35 | [18] |
| Chidamide | HDAC1 | 95.0 | 1.21 | [18] |
Experimental Workflows: Integrating this compound
Successfully identifying and optimizing fragment hits requires a robust, multi-stage screening cascade that uses orthogonal techniques to ensure high-quality, actionable data.[19][20]
Workflow: Biophysical Screening Cascade for Hit Identification
Because fragments bind with weak affinity (typically in the micromolar to millimolar range), highly sensitive biophysical techniques are required for initial screening.[19][21][22] A typical cascade aims to maximize throughput in the primary screen while increasing the level of detail in subsequent validation steps.
Figure 2: A typical three-stage biophysical screening cascade for fragment-based drug discovery. High-throughput methods are used initially to identify potential binders, which are then validated and characterized by orthogonal, more information-rich techniques.
Protocol: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for detecting and characterizing binding events in real-time.[3][21] It is well-suited for fragment screening due to its high sensitivity and throughput.
Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Aim for a low immobilization density to minimize mass transport effects and avidity.
-
A reference flow cell should be prepared in parallel (e.g., mock-coupled or coupled with an irrelevant protein) for background subtraction.
-
-
Fragment Library Preparation:
-
Prepare stock solutions of the fragment library, including this compound derivatives, in 100% DMSO.
-
Dilute fragments into an appropriate running buffer to the desired screening concentration (e.g., 200 µM - 1 mM), ensuring the final DMSO concentration is consistent across all samples (typically ≤ 1%).
-
-
SPR Screening Assay:
-
Equilibrate the system by flowing running buffer over both the target and reference flow cells until a stable baseline is achieved.
-
Inject a single concentration of each fragment over the flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
After each cycle, regenerate the sensor surface with a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt) if necessary to remove any bound fragment.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the target flow cell signal to obtain specific binding sensorgrams.
-
Identify "hits" as fragments that produce a consistent, concentration-dependent binding response that is significantly above the noise of the assay.
-
Characterize initial hits by measuring their affinity (K D) and calculating their Ligand Efficiency (LE) to prioritize fragments for follow-up.[21]
-
Conclusion and Future Outlook
The this compound scaffold represents a quintessential privileged fragment. Its inherent 3D architecture, coupled with a strategically placed and functionalizable amine group, provides an exceptional starting point for drug discovery campaigns targeting a wide array of protein families. As demonstrated in successful kinase and epigenetic modulator programs, this core can be efficiently elaborated into potent, selective, and drug-like clinical candidates. The continued application of advanced biophysical screening techniques and structure-guided design will undoubtedly expand the utility of this versatile scaffold, cementing its role in the development of next-generation therapeutics.
References
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Fragment based drug design: from experimental to computational approaches. | Semantic Scholar [semanticscholar.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 92203-86-6 [chemicalbook.com]
- 8. cyclicpharma.com [cyclicpharma.com]
- 9. chembk.com [chembk.com]
- 10. This compound 2HCL | 92259-85-3 [chemicalbook.com]
- 11. americanelements.com [americanelements.com]
- 12. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epigenetic modulators provide a path to understanding disease and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epigenetic modulators provide a path to understanding disease and therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Conformational Analysis of Isoindolin-4-amine
Abstract
Isoindolin-4-amine, a bicyclic aromatic amine, is a crucial scaffold in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2] The three-dimensional conformation of this molecule is a key determinant of its biological activity, influencing its interaction with target proteins. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational landscape of this compound. We delve into the application of quantum mechanics, particularly Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations to predict stable conformers, analyze the energetic barriers to conformational changes, and understand the influence of the solvent environment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics based on the isoindoline scaffold.
Introduction: The Significance of Conformation in Drug Design
The isoindoline nucleus is a privileged scaffold in the development of therapeutic agents, with derivatives exhibiting a wide range of biological activities, including anticonvulsant and anticancer properties.[1][3] The specific arrangement of atoms in three-dimensional space—the molecule's conformation—directly impacts its ability to bind to a biological target. Even subtle changes in the puckering of the five-membered dihydroisoindole ring or the orientation of the exocyclic amine group can significantly alter binding affinity and efficacy.
Understanding the conformational preferences and the energy landscape of this compound is therefore paramount for structure-based drug design.[4][5][6] A thorough conformational analysis allows for the identification of low-energy, biologically relevant conformers that can be used in virtual screening and lead optimization. This guide outlines a robust computational workflow to achieve this, grounded in the principles of theoretical chemistry.
Theoretical Framework: Mapping the Conformational Energy Landscape
The conformational space of a molecule can be visualized as a multi-dimensional potential energy surface (PES), where valleys represent stable conformations (local minima) and peaks represent the energy barriers (transition states) between them.[4][5][6] The goal of a theoretical conformational analysis is to map this landscape to identify the most probable conformations and the pathways for their interconversion.
Key Conformational Variables
For this compound, the primary conformational degrees of freedom are:
-
Ring Puckering: The five-membered dihydroisoindole ring is non-planar and can adopt various puckered conformations.
-
Nitrogen Inversion: The nitrogen atom of the amine group can undergo inversion, leading to different spatial orientations of its lone pair and substituents.[7]
-
Amine Group Rotation: The C-N bond connecting the amine group to the aromatic ring can rotate, altering the position of the amino hydrogens.
A comprehensive study must systematically explore these variables to identify all significant low-energy conformers.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a validated workflow for the theoretical conformational analysis of this compound, integrating quantum mechanical calculations and molecular dynamics simulations.
Initial Structure Generation and Conformational Search
The first step is to generate a diverse set of initial conformations. This can be achieved through various methods, including:
-
Systematic Search: Rotating all rotatable bonds by a defined increment.
-
Stochastic/Random Search: Randomly sampling the conformational space.
-
Molecular Dynamics: Simulating the molecule's movement over time at elevated temperatures to overcome energy barriers and explore different conformations.
Experimental Protocol: Conformational Search using Molecular Mechanics
-
Input: A 2D or 3D structure of this compound.
-
Force Field Selection: Employ a suitable molecular mechanics force field (e.g., OPLS-2005) to rapidly calculate the energy of different conformations.[8]
-
Search Algorithm: Utilize a conformational search algorithm, such as the Low-Mode or Monte Carlo Multiple Minimum (MCMM) method.
-
Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local energy minimum.
-
Filtering: Redundant conformers are removed, and the unique, low-energy structures are saved for further analysis.
Quantum Mechanical Refinement and Energetics
The geometries and relative energies of the conformers obtained from the initial search are then refined using more accurate quantum mechanical methods, primarily Density Functional Theory (DFT).
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Software: Utilize a quantum chemistry software package like Gaussian, ORCA, or Spartan.
-
Method Selection: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.[8][9]
-
Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p), provides a good balance of accuracy and computational cost for molecules of this size.[8][9][10]
-
Solvent Modeling: To simulate a more biologically relevant environment, implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed.[10]
-
Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq). The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Energy Calculation: The electronic energy, including zero-point vibrational energy (ZPVE) correction, is obtained from the output of the frequency calculation.
The relative energies of the conformers are then calculated with respect to the global minimum energy conformer.
Molecular Dynamics Simulations: Exploring Dynamic Behavior
While DFT provides a static picture of the energy landscape, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a given environment.[11][12][13]
Experimental Protocol: MD Simulation
-
System Setup: Place the lowest energy conformer of this compound in a periodic box of solvent molecules (e.g., water).
-
Force Field: Employ a well-parameterized force field for organic molecules, such as AMBER or CHARMM.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and allow it to equilibrate under constant pressure and temperature (NPT ensemble).
-
Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space.
-
Analysis: Analyze the trajectory to identify conformational transitions, calculate population distributions of different conformers, and determine free energy differences between states.
Data Presentation and Visualization
Clear and concise presentation of the computational results is crucial for their interpretation and application.
Tabulated Data
Summarize key quantitative data in tables for easy comparison.
Table 1: Relative Energies of this compound Conformers (DFT B3LYP/6-311+G(d,p) in Water)
| Conformer ID | Ring Puckering | Amine Orientation | Relative Energy (kcal/mol) |
| Conf-1 | Envelope (N-flap) | Equatorial-like | 0.00 |
| Conf-2 | Envelope (C-flap) | Axial-like | 1.25 |
| Conf-3 | Twisted | Equatorial-like | 2.10 |
Visualization with Graphviz
Diagrams are essential for illustrating workflows and conceptual relationships.
Caption: Computational workflow for the conformational analysis of this compound.
Caption: Simplified 2D representation of the conformational energy landscape.
Conclusion and Future Directions
The theoretical methodologies outlined in this guide provide a powerful framework for characterizing the conformational preferences of this compound. By combining quantum mechanical calculations for accurate energetics and molecular dynamics simulations for dynamic insights, researchers can build a comprehensive understanding of the molecule's behavior. This knowledge is invaluable for the rational design of novel isoindoline-based drugs with improved potency and selectivity. Future studies could expand on this work by investigating the conformational changes upon binding to specific protein targets and by exploring the influence of different substituents on the isoindoline scaffold.
References
- 1. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Energy Landscape Perspective: Encoding Structure and Function for Biomolecules [frontiersin.org]
- 5. The Energy Landscape Perspective: Encoding Structure and Function for Biomolecules. [repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Nitrogen inversion in cyclic amines and the bicyclic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Isoindolin-4-amine: Navigating the Properties of its Hydrochloride and Free Base Forms
Executive Summary: The Strategic Imperative of Salt Selection in Pharmaceutical Development
In the intricate process of drug development, the choice of a drug substance's physical form is a critical decision that significantly impacts its therapeutic effectiveness, manufacturing feasibility, and overall success. While a molecule's pharmacological action is determined by its chemical structure, key physicochemical properties like solubility, stability, and bioavailability are heavily influenced by its solid-state form.[1][2][3] Isoindolin-4-amine, a vital structural motif in numerous pharmacologically active compounds, provides an excellent model to demonstrate the strategic importance of salt formation.
This in-depth technical guide offers a detailed analysis of this compound, contrasting its free base form with its hydrochloride (HCl) salt. This document is tailored for researchers, medicinal chemists, and formulation scientists, providing a comprehensive examination of the properties, interconversion, and analytical considerations for these two crucial forms of this compound.
The Rationale for Salt Formation: Enhancing Drug-like Properties
Transforming a free base, typically a weakly basic amine, into a salt is a widely used and effective strategy in pharmaceutical chemistry to improve a molecule's characteristics.[1][4][5] A primary motivation for creating a salt, such as a hydrochloride, is to significantly enhance aqueous solubility and dissolution rate.[2][4][6] This is because the ionic salt form easily dissociates in water, more readily overcoming the crystal lattice energy than its neutral counterpart.[1] Enhanced solubility often leads to improved bioavailability, as the drug must first dissolve in bodily fluids to be absorbed.[4][7]
Additionally, salt forms usually have higher melting points and greater crystalline stability compared to their free base forms.[4][8] This increased stability is beneficial during manufacturing, storage, and formulation, helping to prevent degradation and ensure a consistent drug product.[4][6]
Part 1: Comparative Physicochemical Properties: Hydrochloride Salt vs. Free Base
The decision to use this compound as a hydrochloride salt or a free base depends on the specific needs of a synthetic procedure or final formulation. The key differences in their physical and chemical properties are outlined below.
| Property | This compound Hydrochloride | This compound (Free Base) | Rationale and Implications |
| Chemical Formula | C₈H₁₂Cl₂N₂[9][10] | C₈H₁₀N₂ | The addition of HCl increases the molecular weight. |
| Molecular Weight | 207.1 g/mol [9] | 134.18 g/mol | This difference must be considered in stoichiometric calculations. |
| Appearance | White to off-white crystalline solid | White to off-white solid[11] | The salt form is typically a well-defined crystalline solid, making it easier to handle and weigh accurately. |
| Aqueous Solubility | Higher solubility[5] | Poor solubility in water[11] | The ionic nature of the HCl salt allows for better interaction with polar water molecules, significantly improving solubility. This is crucial for aqueous reactions or oral drug formulations.[4][12] |
| Melting Point | Generally higher and sharper[8] | Generally lower | The strong ionic forces in the salt's crystal lattice require more energy to break, resulting in a higher melting point. A sharp melting point also indicates purity. |
| Stability | Generally more stable[4][6] | Can be more susceptible to oxidation/degradation | The protonated amine in the salt form is less nucleophilic and less prone to degradation, which enhances shelf-life.[4] |
| Hygroscopicity | Can be hygroscopic[8] | Less hygroscopic | Salts can absorb moisture from the air, which may necessitate controlled storage conditions. |
| pH (in solution) | Acidic | Basic | An aqueous solution of the HCl salt will have a pH below 7, while the free base, an amine, will produce a basic solution with a pH above 7. |
Part 2: Experimental Protocols and Methodologies
The ability to switch between the free base and the hydrochloride salt is a fundamental and essential laboratory skill. The following protocols are designed for reproducibility and high yield, with a focus on the underlying chemical principles.
Protocol 1: Formation of this compound Hydrochloride from the Free Base
This procedure involves an acid-base reaction that protonates the amine group of this compound, causing the hydrochloride salt to precipitate.[13]
Scientific Principle: The nitrogen atom of the amine has a lone pair of electrons and acts as a Lewis base, accepting a proton from hydrochloric acid. The resulting ammonium salt has very different solubility characteristics compared to the neutral free base, which allows it to be isolated by precipitation from a less polar solvent.[13]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of this compound (free base) in a suitable anhydrous organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.
-
Acidification: While stirring the solution (possibly cooled in an ice bath), slowly add 1.0 to 1.1 equivalents of an HCl solution in a compatible solvent (e.g., 2 M HCl in diethyl ether).[14][15] The slow, dropwise addition helps ensure controlled precipitation.
-
Precipitation and Maturation: As the HCl is added, the hydrochloride salt will precipitate as a solid. Continue stirring the mixture for 30 minutes to 2 hours to ensure the reaction is complete.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Rinse the collected solid with a small amount of the cold, anhydrous solvent to wash away any remaining impurities.
-
Drying: Dry the final product under vacuum to remove any residual solvent.
Validation: The success of the conversion can be confirmed by checking the pH of a small sample in water (it should be acidic) and by measuring its melting point, which should be sharp and higher than the free base.
Workflow Diagram: Free Base to HCl Salt
Caption: Workflow for the conversion of this compound free base to its hydrochloride salt.
Protocol 2: Generation of this compound Free Base from the Hydrochloride Salt (Free-Basing)
This protocol outlines the neutralization of the hydrochloride salt to regenerate the free base, which is often necessary for subsequent synthetic reactions where the amine needs to be nucleophilic.[16][17]
Scientific Principle: A base stronger than this compound is needed to deprotonate the ammonium salt. An aqueous solution of a mild inorganic base like sodium bicarbonate is commonly used. The resulting neutral free base is much less soluble in water than its salt form and can be extracted into an organic solvent.[18]
Step-by-Step Methodology:
-
Dissolution/Suspension: Suspend or dissolve 1.0 equivalent of this compound hydrochloride in water.
-
Basification: Cool the mixture in an ice bath and slowly add a saturated aqueous solution of a base like sodium bicarbonate until the pH is basic (typically pH 8-10).[18]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate to remove any remaining water.
-
Isolation: Filter off the drying agent and remove the organic solvent using a rotary evaporator.
-
Final Product: The remaining residue is the this compound free base.
Validation: The reaction is complete when the aqueous layer is confirmed to be basic. The identity and purity of the final product can be confirmed with spectroscopic data (e.g., ¹H NMR).
Workflow Diagram: HCl Salt to Free Base
Caption: Workflow for the regeneration of this compound free base from its hydrochloride salt.
Part 3: Logical Relationship and Application Context
The choice between the hydrochloride salt and the free base is a strategic one, based on the intended use.
Logical Diagram: Application-Driven Form Selection
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. droracle.ai [droracle.ai]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmtech.com [pharmtech.com]
- 9. americanelements.com [americanelements.com]
- 10. This compound dihydrochloride, CasNo.92259-85-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 11. Isoindoline | 496-12-8 [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Free base - Wikipedia [en.wikipedia.org]
- 17. addictioncenter.com [addictioncenter.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Derivatization of Isoindolin-4-amine for Medicinal Chemistry
Introduction: Isoindolin-4-amine as a Privileged Scaffold
The isoindoline nucleus is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic structure provides a well-defined three-dimensional geometry for presenting pharmacophoric elements to biological targets. Among its derivatives, this compound stands out as a particularly valuable starting material for the synthesis of compound libraries in drug discovery programs. The presence of a primary aromatic amine at the 4-position offers a reactive handle for a variety of chemical transformations, allowing for systematic exploration of the structure-activity relationship (SAR). This primary amine can be readily functionalized to introduce a wide range of substituents, thereby modulating the physicochemical properties and biological activity of the resulting molecules. The isoindoline scaffold itself is found in a number of approved drugs and clinical candidates, highlighting its therapeutic potential across various disease areas, including oncology, inflammation, and central nervous system disorders.[2][3] For instance, derivatives of 4-aminoisoindoline have been investigated, such as 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline, showcasing the relevance of this core in the development of novel therapeutics.[4][5]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the key derivatization strategies for this compound. The protocols described herein are based on well-established and robust chemical transformations, offering a practical starting point for the synthesis of diverse libraries of this compound derivatives for medicinal chemistry applications.
Key Derivatization Strategies and Workflow
The primary amino group of this compound is a versatile functional group that can participate in a variety of bond-forming reactions. The choice of derivatization strategy will depend on the desired target structure and the overall goals of the medicinal chemistry campaign. The following diagram illustrates a general workflow for the derivatization of this compound.
Caption: A general workflow for the derivatization of this compound.
Detailed Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the most common and versatile derivatization reactions of this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.
N-Acylation and N-Sulfonylation: Synthesis of Amides and Sulfonamides
N-acylation and N-sulfonylation are fundamental reactions in medicinal chemistry for the introduction of amide and sulfonamide functional groups, respectively.[6][7] These groups can act as hydrogen bond donors and acceptors, and their introduction can significantly impact the biological activity and pharmacokinetic properties of a molecule. The reaction of this compound with an acyl chloride or sulfonyl chloride in the presence of a base is a straightforward and high-yielding method for the synthesis of the corresponding amides and sulfonamides.[8][9]
Reaction Scheme:
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M). Add a suitable non-nucleophilic base (1.1-1.5 eq.), such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add the acyl chloride (1.05-1.2 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for N-Sulfonylation with a Sulfonyl Chloride
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine, or in an inert solvent like DCM or THF containing a base (e.g., TEA, 1.2-2.0 eq.).[1][9]
-
Reaction Initiation: Cool the mixture to 0 °C. Add the sulfonyl chloride (1.0-1.1 eq.) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the addition of water. If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup as described in Protocol 1. The crude product is typically purified by column chromatography or recrystallization.
| Parameter | N-Acylation | N-Sulfonylation |
| Electrophile | Acyl Chloride (R-COCl) | Sulfonyl Chloride (R-SO₂Cl) |
| Base | Triethylamine, DIPEA, Pyridine | Pyridine, Triethylamine |
| Solvent | DCM, THF, Acetonitrile | DCM, THF, Pyridine |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Typical Yields | >80% | >75% |
Table 1: Comparison of typical reaction conditions for N-acylation and N-sulfonylation.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used to synthesize secondary and tertiary amines from primary amines.[10][11] The reaction proceeds via the in-situ formation of an imine between the primary amine (this compound) and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent.[12] Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this transformation as it is selective for the reduction of the protonated imine in the presence of the starting carbonyl compound.[13][14][15]
Reaction Scheme:
Protocol 3: General Procedure for Reductive Amination with an Aldehyde
-
Reagent Preparation: To a stirred solution of this compound (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF (0.1-0.5 M), add acetic acid (1.0-1.2 eq.) if desired to catalyze imine formation.
-
Reaction Initiation: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise at room temperature. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Causality Behind Experimental Choices:
-
Solvent: DCE is a common choice as it is compatible with STAB and effectively dissolves a wide range of substrates.[10]
-
Reducing Agent: STAB is preferred over other borohydrides like sodium borohydride (NaBH₄) because it is less basic and more selective for the iminium ion over the carbonyl group, which minimizes the formation of alcohol byproducts from the reduction of the starting aldehyde or ketone.[12]
-
Acid Catalyst: Acetic acid can accelerate the formation of the iminium ion, which is the species that is reduced. However, it is not always necessary, especially with reactive aldehydes.
C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][16][17] This reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. For this compound, this methodology provides access to a diverse range of N-aryl and N-heteroaryl derivatives, which are common motifs in pharmaceuticals. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the specific coupling partners.[18][19]
Reaction Scheme:
Protocol 4: General Procedure for Buchwald-Hartwig Amination with an Aryl Bromide
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to 80-120 °C for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst. Concentrate the filtrate and purify the crude product by flash column chromatography.
| Component | Role in the Catalytic Cycle | Common Examples |
| Palladium Precursor | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination | XPhos, RuPhos, BINAP |
| Base | Deprotonates the amine to form the active nucleophile | NaOtBu, K₃PO₄, Cs₂CO₃ |
Table 2: Key components of the Buchwald-Hartwig amination and their functions.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemistry. The primary amino group provides a convenient handle for a wide range of derivatization reactions, including N-acylation, N-sulfonylation, reductive amination, and C-N cross-coupling. The protocols outlined in these application notes provide a solid foundation for the synthesis of diverse libraries of this compound derivatives. By systematically exploring the chemical space around this privileged scaffold, researchers can uncover novel compounds with improved biological activity and drug-like properties, ultimately contributing to the development of new therapeutics for a variety of diseases. The continued development of novel synthetic methodologies will further expand the utility of this compound in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. US6316471B1 - Isoindolines, method of use, and pharmaceutical compositions - Google Patents [patents.google.com]
- 5. US6281230B1 - Isoindolines, method of use, and pharmaceutical compositions - Google Patents [patents.google.com]
- 6. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.it]
- 8. benchchem.com [benchchem.com]
- 9. cbijournal.com [cbijournal.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates: A General Method for the Preparation of Primary Arylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Isoindolin-4-amine for the Synthesis of Novel Kinase Inhibitors
Introduction: The Isoindolinone Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention in a host of diseases, including cancer and inflammatory disorders[1]. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, with a significant portion of these drugs targeting the ATP-binding site of the kinase domain[2]. Within this domain, a flexible glycine-rich loop and a conserved "hinge region" are crucial for ATP binding and, consequently, for inhibitor design.
The isoindolinone core has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure serves as an excellent anchor, capable of forming key hydrogen bond interactions with the kinase hinge region, mimicking the binding of the adenine moiety of ATP[3][4]. This interaction is fundamental to the mechanism of action for many Type I and Type II kinase inhibitors[4]. The amine functionality, as present in isoindolin-4-amine, provides a versatile synthetic handle for elaboration into the complete isoindolinone structure and for the introduction of various substituents to explore the adjacent hydrophobic pockets, thereby tuning potency and selectivity[1][5].
This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a starting material to synthesize a potent kinase inhibitor. We will detail the synthesis of a key functionalized intermediate, its subsequent elaboration into a final compound targeting Phosphoinositide 3-kinase gamma (PI3Kγ), and conclude with a standard protocol for evaluating its inhibitory activity.
Overall Workflow: From Starting Material to Biological Evaluation
The strategic pathway from the starting material, this compound, to a biologically active kinase inhibitor involves a multi-step process encompassing chemical synthesis, purification, and biochemical evaluation.
Caption: High-level workflow from this compound to final data analysis.
Part 1: Synthesis of a Key Building Block: 4-Bromo-2-(tert-butoxycarbonyl)isoindolin-1-one
To utilize this compound in common cross-coupling reactions, it is advantageous to first convert the amine group into a more versatile functional group, such as a bromide, via a Sandmeyer reaction. The resulting isoindolinone nitrogen is then protected, typically with a Boc group, to prevent side reactions in subsequent steps.
Protocol 1: Synthesis of 4-Bromoisoindolin-1-one
Rationale: The Sandmeyer reaction is a reliable method for converting a primary aromatic amine into a halide. The diazonium salt intermediate is highly reactive and is displaced by the bromide ion from copper(I) bromide.
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a 1:1 mixture of 48% HBr and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in deionized water dropwise, maintaining the internal temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr at 60 °C and then cool to room temperature.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, warm the reaction mixture to 60 °C and stir for 1 hour.
-
Cool the mixture to room temperature and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromoisoindolin-1-one.
Protocol 2: Boc-Protection of 4-Bromoisoindolin-1-one
Rationale: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines. It is stable to the conditions of many coupling reactions and can be easily removed later under acidic conditions if necessary.
Materials:
-
4-Bromoisoindolin-1-one
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-bromoisoindolin-1-one (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture overnight.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The resulting product, 4-bromo-2-(tert-butoxycarbonyl)isoindolin-1-one, is often pure enough for the next step but can be further purified by chromatography if needed.
Part 2: Synthesis of a PI3Kγ Inhibitor
With the key bromo-isoindolinone building block in hand, we can now construct a representative kinase inhibitor. We will target PI3Kγ by coupling our intermediate with 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine via a Suzuki coupling reaction. This type of pyrimidine moiety is a well-established hinge-binder in many kinase inhibitors.
Caption: Exemplary Suzuki coupling reaction to form the final inhibitor.
Protocol 3: Suzuki Coupling
Rationale: The Suzuki coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. It is highly tolerant of various functional groups, making it ideal for late-stage diversification in drug discovery.
Materials:
-
4-Bromo-2-(tert-butoxycarbonyl)isoindolin-1-one (1.0 eq)
-
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a microwave vial or Schlenk flask, add the bromo-isoindolinone, pyrimidine boronic ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio).
-
Seal the vessel and heat the reaction mixture to 90 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final inhibitor.
Part 3: Structure-Activity Relationship (SAR) and Design Rationale
The isoindolinone scaffold serves as the primary anchor to the kinase hinge. Modifications to the appended pyrimidine and other regions of the molecule can drastically alter potency and selectivity.
-
Hinge Binding: The 2-aminopyrimidine moiety is crucial. The pyrimidine N1 and the exocyclic amine typically form two key hydrogen bonds with the backbone NH and C=O groups of the hinge residues (e.g., Val882 in PI3Kγ)[5]. This bidentate interaction provides high affinity.
-
Selectivity Pocket: The isoindolinone core itself can form favorable interactions. For instance, the isoindolinone ring of a similar compound was observed to form a π-sigma interaction with the gatekeeper residue I879 in PI3Kγ[5]. Substituents at the C5, C6, or C7 positions of the isoindolinone can be directed towards selectivity pockets to enhance isoform specificity.
-
Solvent Front: Groups attached to the aminopyrimidine can extend towards the solvent-exposed region, providing opportunities to modulate pharmacokinetic properties like solubility without disrupting core binding interactions.
Table 1: Representative Structure-Activity Relationship Data
| Compound | R1 (at Isoindolinone C6) | R2 (at Pyrimidine) | PI3Kγ IC50 (nM) | Rationale for Change in Activity |
| 1 (Core) | H | H | 50 | Baseline core scaffold activity. |
| 2 | -OCH₃ | H | 25 | Methoxy group may form favorable interactions in a hydrophobic pocket. |
| 3 | -CF₃ | H | 150 | Electron-withdrawing group may be electronically disfavored or cause steric clash. |
| 4 | H | -CH₃ | 40 | Small alkyl group is tolerated, minimal impact on potency. |
| 5 | H | -morpholine | 80 | Bulky group may disrupt optimal binding or introduce poor pharmacokinetics. |
Note: Data is illustrative and serves to demonstrate SAR principles.
Part 4: Protocol for In Vitro Kinase Assay (ADP-Glo™)
To validate the synthetic work, the inhibitory potential of the synthesized compounds must be quantified. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
Rationale: This assay provides a sensitive and high-throughput method to determine the IC50 value of an inhibitor. It measures kinase activity by quantifying ADP production, a universal product of kinase-catalyzed phosphorylation.
Materials:
-
Synthesized inhibitor compound
-
PI3Kγ enzyme (recombinant)
-
Substrate (e.g., PIP2)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further in kinase buffer to the desired final concentrations (e.g., from 10 µM to 0.1 nM).
-
Kinase Reaction:
-
Add 2.5 µL of the inhibitor dilution (or DMSO for control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X enzyme/substrate mixture.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using "no enzyme" (high inhibition) and "DMSO only" (low inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
References
- 1. De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosolveit.de [biosolveit.de]
- 4. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: The Isoindolinone Scaffold for Cereblon-Mediated PROTAC Development
Introduction: The Central Role of Cereblon in Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic development by enabling the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[2][3] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[4]
The choice of E3 ligase is a critical design parameter in PROTAC development. Among the over 600 E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex, has become a cornerstone of the field.[5][6] This is largely due to the availability of well-characterized, high-affinity small molecule ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[5][6] These ligands are based on a common chemical scaffold, the isoindolinone ring system. Specifically, derivatives of 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (lenalidomide) serve as a highly effective and synthetically tractable handle for recruiting CRBN.
This guide provides a detailed examination of the isoindolinone scaffold, exemplified by a lenalidomide derivative, for the development of CRBN-recruiting PROTACs. We will detail the synthetic rationale, provide step-by-step protocols for creating a functionalized isoindolinone building block, and outline the comprehensive methodologies required to validate the biological activity of the final PROTAC degrader.
Core Principle: The PROTAC Mechanism of Action
The fundamental function of an isoindolinone-based PROTAC is to induce the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[1] This proximity-driven event initiates a catalytic cycle of protein degradation.
References
- 1. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Utility of 4-Aminoisoindoline Moieties in the Synthesis of Diverse Isoindolinone-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoindolinone Scaffold and the Versatility of the 4-Amino Group
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with various biological targets. Consequently, the development of efficient and versatile synthetic routes to novel isoindolinone derivatives is a significant focus in drug discovery.[4][5]
This guide focuses on the strategic use of the 4-amino group on the isoindoline and related isoindoline-1,3-dione core as a versatile handle for the synthesis of a diverse range of isoindolinone-based compounds. While direct synthetic protocols starting from isoindolin-4-amine are not extensively documented in publicly available literature, the chemical principles governing the reactivity of an aromatic amine in this context are well-established. By leveraging the nucleophilicity of the 4-amino group, researchers can access a rich chemical space of novel isoindolinone derivatives through various functionalization strategies, including acylation, alkylation, sulfonylation, and participation in cyclization reactions.
This application note will provide detailed protocols and the underlying chemical logic for the synthesis of N-substituted and fused isoindolinone systems, starting from the commercially available and closely related 4-aminoisoindoline-1,3-dione . The principles and protocols outlined herein are readily adaptable to 4-amino-2,3-dihydro-1H-isoindol-1-one (this compound)[6], offering a robust platform for the generation of novel molecular entities for screening and drug development programs.
Core Synthetic Strategy: Leveraging the 4-Amino Group
The primary amino group at the C4 position of the isoindoline ring is a powerful tool for molecular diversification. Its nucleophilic character allows for a wide range of chemical transformations, enabling the introduction of various substituents and the construction of more complex molecular architectures. The general workflow for utilizing the 4-amino group is depicted below.
Caption: General workflow for the diversification of isoindolinone-based compounds via functionalization of the 4-amino group.
Protocol 1: Synthesis of N-Substituted 4-Acylamino-isoindoline-1,3-diones
This protocol details the acylation of the 4-amino group of 4-aminoisoindoline-1,3-dione. The resulting amide can serve as a key intermediate for the synthesis of more complex molecules, including potential drug candidates.[7]
Objective: To synthesize a representative N-substituted 4-acylamino-isoindoline-1,3-dione.
Reaction Scheme:
Caption: Acylation of 4-aminoisoindoline-1,3-dione with acetyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Aminoisoindoline-1,3-dione | ≥97% | TCI America[8] | |
| Acetyl Chloride | Reagent Grade, ≥98% | Sigma-Aldrich | Handle in a fume hood. |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | Store under inert gas. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Hydrochloric Acid (HCl) | 1 M aqueous | Fisher Scientific | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Prepare in-house | For workup. |
| Brine | Saturated NaCl(aq) | Prepare in-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying organic phase. |
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-aminoisoindoline-1,3-dione (1.62 g, 10.0 mmol).
-
Add anhydrous dichloromethane (DCM, 40 mL) to the flask and stir to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Slowly add pyridine (1.21 mL, 15.0 mmol, 1.5 equiv) to the stirred solution.
-
In a separate, dry vial, prepare a solution of acetyl chloride (0.78 mL, 11.0 mmol, 1.1 equiv) in anhydrous DCM (10 mL).
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 15 minutes using a dropping funnel.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The product should have a different Rf value than the starting material.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding 1 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide.
-
Expected Outcome: The protocol is expected to yield the desired product in good to excellent yields (typically 80-95%) as a solid. The purity can be assessed by NMR spectroscopy and mass spectrometry.
Protocol 2: Synthesis of a Fused Imidazoisoindolinone System
This protocol outlines a potential pathway for the construction of a fused imidazoisoindolinone ring system, a scaffold with potential biological activity. This is a representative procedure that can be adapted for various α-haloketones.
Objective: To synthesize a fused imidazoisoindolinone derivative from 4-aminoisoindoline-1,3-dione.
Reaction Scheme:
Caption: A proposed two-step synthesis of a fused imidazoisoindolinone system.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Aminoisoindoline-1,3-dione | ≥97% | TCI America[8] | |
| 2-Bromoacetophenone | 98% | Alfa Aesar | Lachrymator, handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | |
| Ammonium Acetate (NH₄OAc) | ≥98% | Sigma-Aldrich | |
| Glacial Acetic Acid | ACS Grade | VWR | Corrosive, handle with care. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
Step-by-Step Protocol
Step 1: N-Alkylation
-
Reaction Setup:
-
In a 100 mL round-bottom flask, combine 4-aminoisoindoline-1,3-dione (1.62 g, 10.0 mmol), 2-bromoacetophenone (2.19 g, 11.0 mmol, 1.1 equiv), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (40 mL) and stir the suspension.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material is consumed.
-
-
Workup:
-
Cool the reaction to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Step 2: Cyclization
-
Reaction Setup:
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid (30 mL) in a round-bottom flask.
-
Add ammonium acetate (3.85 g, 50.0 mmol, 5.0 equiv).
-
-
Reaction Conditions:
-
Heat the mixture to reflux (approximately 120 °C) and maintain for 6-8 hours.
-
Monitor the formation of the fused product by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product by column chromatography on silica gel to obtain the pure fused imidazoisoindolinone.
-
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the protocols described above. Actual results may vary depending on the specific substrates and reaction scale.
| Parameter | Protocol 1: Acylation | Protocol 2: Fused System Synthesis (Overall) |
| Starting Material | 4-Aminoisoindoline-1,3-dione | 4-Aminoisoindoline-1,3-dione |
| Key Reagents | Acetyl Chloride, Pyridine | 2-Bromoacetophenone, K₂CO₃, NH₄OAc, Acetic Acid |
| Solvent(s) | Dichloromethane (DCM) | DMF, Acetic Acid |
| Reaction Temperature | 0 °C to Room Temperature | 80 °C then Reflux (~120 °C) |
| Typical Reaction Time | 4-6 hours | 18-24 hours |
| Typical Yield | 80-95% | 40-60% |
| Purification Method | Recrystallization or Column Chromatography | Column Chromatography |
Conclusion and Future Perspectives
The 4-amino group on the isoindoline and isoindoline-1,3-dione scaffolds is a highly valuable functional group for the synthesis of diverse and novel isoindolinone-based compounds. The protocols provided in this application note offer robust and adaptable methods for the functionalization of this moiety, paving the way for the creation of libraries of compounds for biological screening. The versatility of the 4-amino group allows for its incorporation into a wide range of chemical structures, including amides, sulfonamides, and fused heterocyclic systems. Further exploration of the reactivity of this group, for instance in transition-metal-catalyzed cross-coupling reactions, could unlock even more possibilities for the synthesis of next-generation isoindolinone-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-amino-2,3-dihydro-1H-isoindol-1-one | C8H8N2O | CID 9855513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminoisoindoline-1,3-dione | 2518-24-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols: Strategic Amide Bond Coupling with Isoindolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Coupling Landscape of a Privileged Scaffold
The isoindoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic structure provides a valuable platform for positioning pharmacophoric elements in three-dimensional space. Isoindolin-4-amine, in particular, offers a strategic vector for derivatization, allowing for the introduction of diverse functionalities through the formation of an amide bond.
However, the N-acylation of this compound is not without its challenges. As an aniline derivative, its reactivity is governed by the electronic properties of the bicyclic system. The lone pair of the amino group participates in resonance with the aromatic ring, which can modulate its nucleophilicity compared to a simple aliphatic amine. This necessitates a carefully optimized approach to amide bond formation, where the choice of coupling reagent, reaction conditions, and work-up strategy is paramount for achieving high yields and purity.
This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful amide coupling of this compound with a range of carboxylic acids. The methodologies presented are synthesized from established principles of amide bond formation, particularly those proven effective for challenging or electron-rich amines.[2][3][4]
Core Principles & Mechanistic Considerations
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid's hydroxyl group to transform it into a better leaving group.[5][6][7] This is achieved using a coupling reagent. The general mechanism involves two key stages:
-
Carboxylic Acid Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[5][7]
-
Nucleophilic Acyl Substitution: The amine (this compound) then attacks the carbonyl carbon of this activated intermediate, displacing the leaving group and forming the thermodynamically stable amide bond.
The choice of coupling reagent is critical and depends on the steric and electronic properties of both the carboxylic acid and the amine. For an aniline derivative like this compound, reagents that generate highly reactive esters are often preferred to overcome the potentially moderate nucleophilicity and drive the reaction to completion.[8][9]
Figure 1. Generalized workflow for amide bond formation.
Recommended Coupling Protocols
Two primary protocols are recommended for the N-acylation of this compound, leveraging either a uronium/aminium-based reagent (HATU) or a carbodiimide-based reagent (EDC) with an additive. These methods are robust, widely used in medicinal chemistry, and adaptable to a broad range of substrates.[8][10][11]
Protocol 1: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[8][9] It converts carboxylic acids into highly reactive OAt-active esters, which readily couple with amines.[8] This method is particularly recommended for sterically hindered substrates or when dealing with valuable or sensitive coupling partners.
Experimental Protocol: HATU Coupling
-
Reagent Preparation:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Add HATU (1.1 - 1.2 eq).
-
Dissolve the solids in an anhydrous polar aprotic solvent (e.g., DMF, NMP, or DCM, ~0.1-0.5 M concentration).
-
-
Activation:
-
Cool the mixture to 0 °C using an ice bath.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 eq), dropwise while stirring.
-
Allow the activation to proceed at 0 °C for 15-30 minutes. The solution may change color or clarity.
-
-
Coupling:
-
In a separate flask, dissolve this compound (1.0 - 1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-16 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally, saturated aqueous brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is typically purified by flash column chromatography on silica gel.
-
Figure 2. Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[7] The addition of HOBt (1-Hydroxybenzotriazole) is crucial; it traps the reactive intermediate to form an HOBt-ester, which is less prone to side reactions and racemization.[10][12] This method is cost-effective and the byproducts (EDC-urea) are water-soluble, simplifying purification.[10]
Experimental Protocol: EDC/HOBt Coupling
-
Reagent Preparation:
-
To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.1 - 1.2 eq).
-
Dissolve the components in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
-
Coupling:
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC hydrochloride (1.2 - 1.5 eq) portion-wise to the stirred solution.
-
If the carboxylic acid or amine is used as a hydrochloride salt, add a tertiary amine base like DIPEA or TEA (1.0 eq per HCl salt, plus an optional 1.0-2.0 eq excess) to the reaction mixture before adding EDC.[1]
-
Remove the ice bath and allow the reaction to stir at room temperature for 8-24 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with Ethyl Acetate or DCM.
-
Wash the organic phase with 1M HCl or 5% citric acid (to remove base and EDC-urea), followed by saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography.
-
Data Presentation: Comparison of Coupling Conditions
The selection of a protocol can be guided by the specific requirements of the synthesis. The following table summarizes key parameters for the recommended methods.
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt | Rationale & Field Insights |
| Coupling Reagent | HATU | EDC • HCl | HATU is more reactive and often gives cleaner reactions and higher yields for difficult couplings, but is more expensive.[9] |
| Additive | None required (HOAt is part of HATU) | HOBt (or Oxyma, HOAt) | HOBt is essential to suppress racemization and prevent the formation of N-acylurea byproduct with EDC.[10][12] |
| Base | Non-nucleophilic base (DIPEA, TEA) | Often required, especially if starting materials are salts (DIPEA, TEA) | The base neutralizes acid salts and facilitates the reaction. DIPEA is sterically hindered and less likely to cause side reactions. |
| Solvent | DMF, NMP, DCM | DMF, DCM | DMF is an excellent solvent for solubility but can be difficult to remove. DCM is easier to remove but may not be suitable for all substrates.[13] |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Starting the reaction at 0 °C helps control the initial exothermic activation step. |
| Typical Yields | Good to Excellent | Moderate to Good | Yields are highly substrate-dependent. HATU often outperforms EDC for challenging substrates like electron-rich anilines.[3] |
| Work-up | Standard aqueous washes | Standard aqueous washes | The water-solubility of EDC and its urea byproduct can simplify purification compared to DCC.[10] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete activation of the carboxylic acid.2. Low nucleophilicity of this compound.3. Impure or wet reagents/solvents. | 1. Switch to a more powerful coupling reagent like HATU or COMU.[10]2. Allow for longer reaction times or gently heat the reaction (e.g., to 40-50 °C).3. Ensure all reagents are high purity and solvents are anhydrous. |
| Multiple Spots on TLC (Side Products) | 1. (EDC) Formation of N-acylurea byproduct.2. (HATU) Guanidinylation of the amine if excess HATU is used or activation is slow.3. Self-coupling of the carboxylic acid to form an anhydride. | 1. Ensure HOBt is used with EDC. Pre-activating the acid before adding the amine can also help.[13]2. Use a stoichiometry of ~1.1 eq of HATU. Add the amine promptly after the activation period.[9]3. Use a 1:1 stoichiometry of acid to amine. |
| Difficulty in Purification | 1. Co-elution of product with byproducts (e.g., HOBt, urea).2. Residual DMF in the crude product. | 1. Perform a thorough aqueous work-up. Acidic and basic washes are critical for removing common impurities.[13]2. After concentration, co-evaporate the crude material with a high-boiling solvent like heptane or toluene to azeotropically remove DMF. Alternatively, wash the diluted reaction mixture extensively with 5% LiCl solution.[13] |
Conclusion
The successful N-acylation of this compound is readily achievable through the careful selection of modern amide coupling reagents and adherence to optimized protocols. Both HATU and EDC/HOBt-mediated methods provide reliable pathways to the desired N-(isoindolin-4-yl)amides. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and adapt these protocols to synthesize a wide array of novel isoindoline derivatives for applications in drug discovery and chemical biology.
References
- 1. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
- 12. d-nb.info [d-nb.info]
- 13. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry | MDPI [mdpi.com]
Application Notes & Protocols: Isoindolin-4-amine in Agrochemical Synthesis
Introduction: The Isoindoline Scaffold in Modern Agrochemical Design
The isoindoline ring system, a bicyclic scaffold composed of a fused benzene and pyrrolidine ring, represents a "privileged" structure in the fields of medicinal chemistry and agrochemical science. Its rigid, yet three-dimensional, architecture provides an excellent framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. While various isoindoline derivatives have been explored, this guide focuses on the strategic application of Isoindolin-4-amine as a versatile building block in the synthesis of next-generation agrochemicals, particularly herbicides.
Historically, the related isoindoline-1,3-dione moiety has been successfully incorporated into commercial herbicides that act as inhibitors of the protoporphyrinogen oxidase (PPO) enzyme.[1][2] These herbicides disrupt the chlorophyll biosynthesis pathway in susceptible plants, leading to rapid necrosis and death. This established bioactivity underscores the potential of the isoindoline core in designing novel crop protection agents.
This document serves as a technical guide for researchers and development professionals. It will first detail an established synthetic route to a class of potent isoindoline-1,3-dione-based herbicides to provide context. Subsequently, it will present a novel, detailed protocol for the application of this compound in the synthesis of a new class of potential herbicidal agents, leveraging its reactive primary amine for amide coupling, a cornerstone of modern agrochemical synthesis.
Part 1: Established Application of the Isoindoline Scaffold in Herbicidal Benzoxazinones
The work by Huang et al. provides a foundational example of the isoindoline scaffold's utility in herbicides.[1][3] They synthesized a series of isoindoline-1,3-dione substituted benzoxazinones and demonstrated their potent PPO-inhibiting herbicidal activity.
Overview of the Established Synthetic Workflow
The established synthesis involves the coupling of a 6-amino-benzoxazinone intermediate with a substituted phthalic anhydride. This reaction constructs the final herbicidal molecule by forming the isoindoline-1,3-dione ring system directly onto the active benzoxazinone core.
Caption: Established workflow for the synthesis of isoindoline-1,3-dione herbicides.
Herbicidal Activity Data
The herbicidal efficacy of these compounds is typically evaluated against a panel of common weeds. The data below is representative of the activity found for this class of PPO inhibitors.
| Compound Class | Target Weed | Application | Activity Level | Reference |
| Isoindoline-Benzoxazinone | Abutilon theophrasti (Velvetleaf) | Pre-emergence | >80% control @ 75 g/ha | [2][4] |
| Isoindoline-Benzoxazinone | Amaranthus retroflexus (Redroot Pigweed) | Pre-emergence | >80% control @ 75 g/ha | [4] |
| Isoindoline-Benzoxazinone | Digitaria sanguinalis (Large Crabgrass) | Post-emergence | >80% control @ 75 g/ha | [2][4] |
Part 2: Proposed Application Protocol for this compound in Novel Benzamide Herbicide Synthesis
This section outlines a novel and efficient synthetic protocol that leverages the unique reactivity of this compound. Instead of forming the isoindoline ring as the final step, we utilize the pre-formed isoindoline scaffold, with its strategically placed amino group, as a foundational building block. This approach allows for the modular synthesis of a new class of potential herbicides through amide bond formation.
The target of this protocol is the synthesis of a novel N-(isoindolin-4-yl)benzamide derivative . This class of compounds is of interest because the benzamide linkage is a common and effective pharmacophore in many commercial agrochemicals.
Causality Behind the Synthetic Strategy
The primary amine of this compound is a nucleophile that can readily react with an activated carboxylic acid, such as an acid chloride, to form a stable amide bond. This reaction is one of the most reliable and widely used transformations in the synthesis of bioactive molecules. Our strategy involves coupling this compound with a substituted benzoyl chloride known to be part of a herbicidally active scaffold. For this example, we select 2,6-dichlorobenzoyl chloride , a synthon whose corresponding amides are known to exhibit biological activity.
The choice of reagents and conditions is critical for ensuring a high-yield, clean reaction:
-
Solvent: An aprotic solvent like Dichloromethane (DCM) is selected to prevent side reactions with the highly reactive acid chloride.
-
Base: A tertiary amine base, such as Triethylamine (TEA), is essential. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the acid chloride, minimizing the formation of impurities. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Proposed Synthetic Workflow
The proposed workflow is a straightforward, single-step amide coupling reaction.
Caption: Proposed workflow for the synthesis of a novel benzamide herbicide from this compound.
Detailed Experimental Protocol
Objective: To synthesize 2,6-dichloro-N-(isoindolin-4-yl)benzamide.
Materials:
-
This compound (1.0 eq)
-
2,6-Dichlorobenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Base: Add Triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acid Chloride: Dissolve 2,6-dichlorobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the mixture by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), and brine (1x). The bicarbonate wash is crucial to remove any unreacted acid chloride and HCl salts.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent (MgSO₄).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,6-dichloro-N-(isoindolin-4-yl)benzamide.
-
Self-Validation: The identity and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the success of the protocol.
| Parameter | Condition / Reagent | Rationale |
| Amine | This compound | Key building block providing the core scaffold. |
| Acylating Agent | 2,6-Dichlorobenzoyl Chloride | Provides the herbicidally relevant benzamide moiety. |
| Solvent | Dichloromethane (DCM), anhydrous | Aprotic, prevents hydrolysis of the acid chloride. |
| Base | Triethylamine (TEA) | Neutralizes HCl byproduct, drives reaction forward. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, ensures reaction completion. |
| Work-up | NaHCO₃ wash | Removes acidic impurities and unreacted starting materials. |
| Purification | Column Chromatography / Recrystallization | Isolates the target compound in high purity. |
Conclusion and Future Outlook
This compound is a highly valuable, yet underutilized, building block for the discovery of novel agrochemicals. The protocol detailed above demonstrates a robust and scalable method for its incorporation into a new class of potential benzamide herbicides. This modular approach, centered on the reliable amide coupling reaction, opens the door for the rapid synthesis of diverse libraries of compounds for high-throughput screening. By varying the substitution pattern on the benzoyl chloride partner, researchers can systematically explore the structure-activity relationships (SAR) and optimize for herbicidal potency, spectrum, and crop safety. This strategy exemplifies a modern, rational approach to agrochemical design, starting from a privileged scaffold to create innovative solutions for global food production.
References
- 1. Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening of Isoindolin-4-amine Derivatives
Introduction: The Isoindolin-4-amine Scaffold as a Privileged Structure in Drug Discovery
The isoindoline core and its oxidized counterpart, isoindolin-1-one, are recognized as privileged scaffolds in medicinal chemistry.[1][2] These bicyclic systems are present in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[3][4] Derivatives have been identified as potent inhibitors of crucial enzyme families, including kinases and histone deacetylases (HDACs), making them highly attractive for developing novel therapeutics in oncology and inflammatory diseases.[1][5]
The strategic placement of a primary amine at the 4-position of the isoindoline ring offers a versatile chemical handle for combinatorial library synthesis. This "this compound" scaffold allows for the systematic introduction of diverse chemical functionalities, enabling the exploration of a vast chemical space to identify potent and selective modulators of biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of compound libraries derived from the this compound core. We will detail a proposed workflow for library synthesis, followed by robust protocols for both target-based and phenotypic screening cascades.
Part 1: Synthesis of a Diversified this compound-Based Screening Library
A successful HTS campaign begins with a high-quality, structurally diverse compound library. Here, we propose a diversity-oriented synthesis approach to generate a library of this compound derivatives suitable for screening. This strategy focuses on introducing variability at multiple points on the scaffold to maximize the exploration of structure-activity relationships (SAR).
Proposed Synthetic Workflow
The following is a proposed multi-step synthetic protocol for generating a combinatorial library from the this compound scaffold. This approach is based on established synthetic methodologies for related compounds.[6][7][8]
Caption: Proposed workflow for the combinatorial synthesis of an this compound library.
Detailed Protocol for Library Synthesis
Step 1: Protection of the this compound Scaffold
-
Dissolve this compound dihydrochloride in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (TEA), to neutralize the hydrochloride salt.
-
Introduce a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to protect the primary amine.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and purify the Boc-protected this compound by column chromatography.
Step 2: Introduction of Diversity at the Isoindoline Nitrogen (R1)
This step can be achieved through various reactions to introduce a wide range of substituents.
-
Reductive Amination:
-
In a parallel synthesizer, dispense the Boc-protected this compound into an array of reaction vessels.
-
Add a diverse set of aldehydes or ketones (R1-CHO or R1-C(O)R1') to each vessel.
-
Add a reducing agent, such as sodium triacetoxyborohydride.
-
Allow the reactions to proceed to completion.
-
-
Buchwald-Hartwig Amination:
-
To introduce aryl or heteroaryl substituents, use a palladium-catalyzed cross-coupling reaction with a library of aryl/heteroaryl halides (R1-X).
-
Combine the Boc-protected this compound, the aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent.
-
Heat the reactions under an inert atmosphere.
-
Step 3: Introduction of Diversity at the 4-Amino Group (R2)
-
Following the introduction of the R1 substituent, deprotect the Boc group using an acid such as trifluoroacetic acid (TFA).
-
Neutralize the resulting salt with a base.
-
In a parallel fashion, acylate the now free amine with a diverse library of acyl chlorides (R2-COCl) or sulfonyl chlorides (R2-SO₂Cl) in the presence of a base to generate the final amide or sulfonamide library.
Step 4: Purification and Quality Control
-
Purify the final compounds using high-throughput preparative HPLC-MS.
-
Confirm the identity and purity of each library member by LC-MS and nuclear magnetic resonance (NMR) spectroscopy on a representative subset.
-
Prepare assay-ready plates by dissolving the compounds in dimethyl sulfoxide (DMSO) at a standard concentration (e.g., 10 mM).
Part 2: Target-Based High-Throughput Screening
Based on the known biological activities of isoindoline and isoindolinone derivatives, kinases and HDACs are high-value target classes for screening this newly synthesized library.
Screening Cascade for Kinase Inhibitors (e.g., PI3Kγ or HPK1)
Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[8]
Caption: HTS cascade for the identification of kinase inhibitors.
Protocol: Primary HTS for PI3Kγ Inhibitors using ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
Materials:
-
Recombinant human PI3Kγ enzyme
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP₂)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume white plates
-
This compound derivative library (10 mM in DMSO)
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound (10 mM stock) into the assay plate wells for a final screening concentration of 10 µM. Include positive (known PI3Kγ inhibitor) and negative (DMSO) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix containing PI3Kγ and PIP₂ in kinase reaction buffer.
-
Add 5 µL of the master mix to each well.
-
Prepare an ATP solution and add 5 µL to each well to initiate the reaction. The final volume should be 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Select "hits" based on a predefined threshold (e.g., >50% inhibition or a Z-score < -3).
-
| Parameter | Value | Reference |
| Final Compound Concentration | 10 µM | [9] |
| Final ATP Concentration | 25 µM | [9] |
| Enzyme Concentration | 0.625 µg/mL | [9] |
| Plate Format | 384-well | General HTS practice |
| Assay Principle | Luminescence (ADP production) | [9] |
Screening Cascade for HDAC Inhibitors
HDACs are epigenetic regulators, and their inhibitors have shown significant promise as anti-cancer agents.[6][7]
Protocol: Primary HTS for Class I/II HDAC Inhibitors using a Cell-Based Assay
This assay measures the activity of endogenous HDACs within a cellular context.
Materials:
-
HCT116 human colon cancer cell line
-
HDAC-Glo™ I/II Assay Kit (Promega)
-
384-well clear-bottom white plates
-
This compound derivative library (10 mM in DMSO)
Procedure:
-
Cell Seeding: Seed HCT116 cells into 384-well plates at a density of 2,000 cells per well and incubate overnight.
-
Compound Treatment: Add the library compounds to the cells at a final concentration of 10 µM. Include positive (e.g., Trichostatin A) and negative (DMSO) controls.
-
Incubation: Incubate the plates for 6 hours at 37°C in a CO₂ incubator.
-
Lysis and Signal Generation:
-
Add an equal volume of HDAC-Glo™ I/II Reagent to each well. This reagent lyses the cells and contains the proluminescent substrate.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Similar to the kinase assay, normalize the data and identify hits based on a significant increase in luminescence (indicating HDAC inhibition).
| Parameter | Value | Reference |
| Cell Line | HCT116 | [10] |
| Seeding Density | 2,000 cells/well | [10] |
| Compound Concentration | 10 µM | [10] |
| Incubation Time | 6 hours | [10] |
| Plate Format | 384-well | [10] |
| Assay Principle | Luminescence (HDAC activity) | [10] |
Part 3: Phenotypic Screening
Phenotypic screening offers an unbiased approach to drug discovery by identifying compounds that produce a desired change in cellular phenotype, without prior knowledge of the molecular target.[11] Given the potential anti-cancer and anti-inflammatory properties of isoindoline derivatives, a phenotypic screen focused on these therapeutic areas is highly relevant.
Phenotypic Screening Workflow for Anti-Cancer Activity
Caption: Workflow for a phenotypic screen to identify anti-cancer compounds.
Protocol: High-Content Phenotypic Screen using 3D Tumor Spheroids
This assay assesses the ability of compounds to inhibit the growth and induce apoptosis in a more physiologically relevant 3D cancer model.
Materials:
-
U-87 MG glioblastoma cell line
-
Ultra-low attachment 384-well plates
-
Hoechst 33342 (stains nuclei)
-
Propidium Iodide (PI, stains dead cells)
-
High-content imaging system
Procedure:
-
Spheroid Formation: Seed U-87 MG cells in ultra-low attachment plates and allow them to form spheroids over 72 hours.
-
Compound Treatment: Add the this compound derivative library to the spheroids at a final concentration of 10 µM.
-
Incubation: Incubate for 72 hours.
-
Staining: Add a solution of Hoechst 33342 and Propidium Iodide to each well and incubate for 1 hour.
-
Imaging: Acquire images of the spheroids using a high-content imaging system with appropriate filter sets for Hoechst and PI.
-
Image Analysis and Hit Selection:
-
Use image analysis software to segment the spheroids and individual nuclei.
-
Quantify parameters such as spheroid diameter (growth inhibition), total cell number (cytotoxicity/cytostasis), and the number of PI-positive cells (cell death).
-
Identify hits as compounds that significantly reduce spheroid size and/or increase the number of dead cells compared to DMSO controls.
-
Part 4: Hit Validation and Data Interpretation
The successful completion of primary screens will yield a set of initial "hits." It is crucial to perform a rigorous hit validation cascade to eliminate false positives and prioritize the most promising compounds for further development.
Key Steps in Hit Validation:
-
Re-testing: Re-test the primary hits from a freshly prepared sample to confirm their activity.
-
Dose-Response Curves: Determine the potency (IC₅₀ or EC₅₀) of the confirmed hits by testing them over a range of concentrations.
-
Orthogonal Assays: Validate the hits in a secondary assay that uses a different detection technology to rule out assay-specific artifacts.
-
Selectivity Profiling: For target-based hits, screen them against a panel of related targets to assess their selectivity. For phenotypic hits, test them against non-cancerous or non-inflamed cell lines to determine their therapeutic index.
-
Initial SAR: Analyze the structure-activity relationships of the validated hits to identify common structural motifs associated with activity, which will guide the next phase of lead optimization.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. By combining diversity-oriented synthesis with robust high-throughput screening, researchers can efficiently explore the chemical space around this privileged core. The detailed protocols and workflows presented in this application note provide a comprehensive framework for identifying and validating potent and selective modulators of key biological targets, ultimately accelerating the journey from hit identification to lead optimization in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoindolinone synthesis [organic-chemistry.org]
- 9. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Isoindolin-4-amine in the Synthesis of Targeted Protein Degraders
Introduction: The Rise of Targeted Protein Degradation and the Role of Isoindolin-4-amine
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1] This approach utilizes heterobifunctional molecules, known as PROTACs (PROteolysis TArgeting Chimeras), to hijack the cell's natural ubiquitin-proteasome system (UPS).[2][3][4] These degraders form a ternary complex between an E3 ubiquitin ligase and a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5][6]
At the heart of many successful degraders lies the E3 ligase binder. Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, has been a major focus of TPD efforts.[7] The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide bind to CRBN paved the way for their use as "handles" to recruit this E3 ligase.[7][8][9][10] this compound and its derivatives represent a critical chemical scaffold derived from these IMiDs, serving as a versatile building block for the synthesis of novel TPDs. Its structure provides a robust anchor to the CRBN binding pocket, while the primary amine at the 4-position serves as a key attachment point for linker chemistry, a critical component of any heterobifunctional degrader.[7]
This guide provides an in-depth exploration of this compound's application in TPD synthesis, offering detailed protocols, mechanistic insights, and practical considerations for researchers in the field.
Part 1: Mechanistic Rationale and Structural Significance
The utility of the this compound scaffold is rooted in its ability to mimic the core structure of thalidomide and its analogues, thereby enabling high-affinity binding to Cereblon.[7] The primary amine is a crucial feature, as seen in potent IMiDs like pomalidomide, where the C4 amino group contributes to binding with neo-substrates.[7] This amine provides a convenient and strategically positioned handle for chemical modification.
The Ternary Complex: A Symphony of Molecular Interactions
The formation of a stable and productive ternary complex (POI-Degrader-E3 Ligase) is paramount for efficient protein degradation. The isoindolinone core of the CRBN binder sits within a pocket on the CRBN surface.[7] When this compound is incorporated into a degrader, this core interaction is preserved. The linker, attached at the 4-amino position, then projects outwards to connect with the POI binder. The nature, length, and attachment point of this linker are critical variables that profoundly influence the stability and geometry of the ternary complex, ultimately dictating degradation efficiency and selectivity.[11][12]
References
- 1. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradati… [ouci.dntb.gov.ua]
- 10. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproduct Formation in Isoindolin-4-amine Synthesis
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for the synthesis of isoindolin-4-amine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with purity and byproduct formation during their synthetic work. As a core structural motif in many biologically active compounds, achieving high purity of this compound is critical.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and effectively identify and mitigate unwanted side products.
Frequently Asked Questions (FAQs)
Q1: My reaction to reduce 4-nitroisoindoline appears sluggish or incomplete by TLC, showing a persistent spot corresponding to the starting material. What are the primary causes and how can I drive the reaction to completion?
This is a very common issue, typically rooted in the choice of reducing agent, catalyst activity, or reaction conditions. The reduction of an aromatic nitro group is a multi-step process that can be challenging to push to completion.
Causality and Expert Insights:
The catalytic hydrogenation (e.g., using H₂ with Pd/C) or metal-acid reduction (e.g., SnCl₂/HCl) of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the catalyst is insufficiently active, the hydrogen pressure is too low, or the reducing agent is depleted, the reaction can stall at these intermediate stages or fail to fully consume the starting material.
-
Catalyst Inactivation: Palladium on carbon (Pd/C) is a highly effective catalyst, but its surface can be poisoned by impurities carried over from previous synthetic steps or by certain functional groups. Sulfur-containing compounds are notorious catalyst poisons. The catalyst may also lose activity if it has been stored improperly or is from an older batch.
-
Insufficient Reducing Agent: In transfer hydrogenation (e.g., using ammonium formate or hydrazine), the hydrogen donor can be consumed before the reaction is complete. Similarly, with metal-based reductions (SnCl₂, Fe, Zn), an insufficient molar excess will lead to incomplete conversion.
-
Solubility Issues: Poor solubility of the 4-nitroisoindoline starting material in the chosen reaction solvent can severely limit the reaction rate. The substrate must be accessible to the catalyst surface or the reducing agent in the solution phase.
Troubleshooting Protocol:
-
Verify Catalyst Quality: Use a fresh batch of a high-quality catalyst. If using Pd/C, ensure it is handled under an inert atmosphere as much as possible before being introduced to the reaction.
-
Optimize Solvent and Temperature: Ensure your 4-nitroisoindoline is fully dissolved. If solubility is low, consider a different solvent system or gently increasing the reaction temperature (e.g., to 40-50 °C for many catalytic hydrogenations), but be mindful that higher temperatures can sometimes promote side reactions.
-
Increase Catalyst Loading or Hydrogen Pressure: For catalytic hydrogenations, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) or the hydrogen pressure (if your equipment allows) can significantly improve reaction rates.
-
Ensure Sufficient Molar Excess of Reducing Agent: For metal/acid or transfer hydrogenation methods, ensure you are using a sufficient stoichiometric excess of the reducing agent. It is often necessary to use 3 to 5 equivalents of a metal like SnCl₂.
Q2: My NMR spectrum is clean, indicating complete conversion of the nitro group, but my mass spectrometry results show a peak at M+16. What is this impurity?
An M+16 peak (where M is the mass of your desired product, this compound) strongly suggests the presence of an N-oxide or a hydroxylamine byproduct.
Causality and Expert Insights:
The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) proceeds through a hydroxylamine intermediate (R-NHOH). While typically transient, this species can be relatively stable under certain conditions. Furthermore, the final amine product is susceptible to oxidation, which can occur during the reaction workup or upon exposure to air, forming the same hydroxylamine or potentially an N-oxide, though the former is more common in this context.
-
Incomplete Reduction: The reaction may have effectively stopped at the hydroxylamine stage. This can happen with milder reducing agents or if the reaction is quenched prematurely.
-
Post-Reaction Oxidation: this compound, like many aromatic amines, can be sensitive to air. Exposure to oxygen, particularly during workup procedures like filtration or solvent evaporation, can lead to the formation of oxidized impurities.[2]
Visualizing the Reduction Pathway:
The following diagram illustrates the primary reduction pathway and the points where byproducts can emerge.
Caption: Fig. 1: Reduction pathway and byproduct formation.
Troubleshooting Protocol:
-
Workup Under Inert Atmosphere: Perform the reaction workup (filtration to remove catalyst, solvent removal) under a nitrogen or argon atmosphere to minimize air exposure.[2]
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Ensure Complete Reduction: If you suspect the reaction is stalling, try extending the reaction time or using slightly more forcing conditions as described in Q1.
-
Purification: The hydroxylamine byproduct is typically more polar than the desired amine. Careful column chromatography can often separate these species.
Q3: My isolated product is a sticky, dark-colored solid or oil that is difficult to purify. What is happening?
The formation of a dark, often intractable material is a classic sign of polymerization or degradation. Isoindoles and their derivatives can be highly reactive and prone to polymerization, especially under acidic conditions or in the presence of trace impurities.[2][3]
Causality and Expert Insights:
-
Acid-Catalyzed Polymerization: If your reduction method involves strong acid (e.g., SnCl₂ in concentrated HCl), any remaining acidic residue in the crude product can catalyze intermolecular reactions. The isoindoline nitrogen can act as a nucleophile, attacking a protonated molecule in a chain reaction.
-
Oxidative Polymerization: Aromatic amines can undergo oxidative coupling to form colored polymeric materials. This is often initiated by trace metal impurities or prolonged exposure to air.
-
High Concentrations: Conducting the reaction at a very high concentration can favor intermolecular side reactions that lead to oligomers and polymers.[2]
Troubleshooting Protocol:
-
Thorough Neutralization: After an acidic workup, ensure the product is thoroughly neutralized and washed. Check the pH of the aqueous layer to confirm it is neutral or slightly basic before final extraction.
-
Use High Dilution: Run the reaction at a lower concentration (e.g., 0.1 M or less) to disfavor intermolecular polymerization reactions.[2]
-
Purify Quickly: Do not let the crude product sit for extended periods. Proceed with purification (e.g., column chromatography or recrystallization) as soon as possible after workup.
-
Consider Alternative Reducing Agents: If acid-catalyzed polymerization is a persistent issue, switch to a neutral reduction method, such as catalytic transfer hydrogenation with ammonium formate or catalytic hydrogenation with H₂ gas.
Byproduct Identification and Purification Guides
Guide 1: Systematic Workflow for Impurity Identification
When faced with an unknown byproduct, a systematic analytical approach is crucial. This workflow provides a logical progression from initial detection to structural confirmation.
Caption: Fig. 2: Decision tree for impurity identification.
Step-by-Step Methodology:
-
Thin Layer Chromatography (TLC):
-
Protocol: Spot the crude reaction mixture alongside the starting material on a silica gel plate. Elute with at least two different solvent systems of varying polarity (e.g., 10% Methanol in Dichloromethane and 50% Ethyl Acetate in Hexanes).
-
Interpretation: The amine product is significantly more polar than the nitro starting material. An impurity with an Rf value similar to the starting material is likely unreacted 4-nitroisoindoline. More polar spots could be hydroxylamines or other oxidized species.[4]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Protocol: Inject a diluted sample of the crude material.
-
Interpretation: This is the most powerful tool for initial identification. It provides the molecular weight of all components in the mixture. Compare the observed masses to a table of potential byproducts.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: If possible, isolate the impurity via preparative TLC or column chromatography before acquiring ¹H and ¹³C NMR spectra.
-
Interpretation: Compare the spectrum to that of the known product. Look for the absence of the broad -NH₂ signal or the reappearance of aromatic signals characteristic of the nitro-substituted ring.[4]
-
Table 1: Analytical Data for this compound and Common Byproducts
| Compound | Expected MW ( g/mol ) | Expected [M+H]⁺ (m/z) | Key ¹H NMR Features (DMSO-d₆) | Approx. TLC Rf* |
| This compound (Product) | 134.16 | 135.2 | ~5.0-5.5 ppm (broad s, 2H, -NH₂); Aromatic signals ~6.5-7.0 ppm | 0.3 |
| 4-Nitroisoindoline (Start) | 164.15 | 165.1 | Absence of -NH₂ signal; Aromatic signals shifted downfield ~7.5-8.2 ppm | 0.7 |
| 4-(Hydroxyamino)isoindoline | 150.16 | 151.2 | Signals for -NHOH group; Aromatic signals intermediate between start/product | 0.2 |
*Approximate Rf values using 10% MeOH in DCM on silica gel. Actual values may vary.
Guide 2: Purification Strategies to Remove Common Byproducts
-
Acid-Base Extraction (for removing neutral impurities):
-
Causality: The basic amine product can be protonated and moved into an aqueous layer, leaving neutral impurities like the starting 4-nitroisoindoline in the organic layer.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate).
-
Extract with 1M aqueous HCl (2-3 times). The product will move to the aqueous layer.
-
Separate the layers. Wash the organic layer (which contains neutral impurities) and discard.
-
Combine the acidic aqueous layers. Cool in an ice bath and slowly basify with 1M NaOH or NaHCO₃ until pH > 9.
-
Extract the now-neutral product back into an organic solvent (e.g., Ethyl Acetate or DCM, 3 times).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the purified product.
-
-
-
Column Chromatography (for polar impurities):
-
Causality: Byproducts like hydroxylamines are often more polar than the desired amine and can be separated based on their differential affinity for the stationary phase.
-
Protocol:
-
Stationary Phase: Use silica gel. If you notice product degradation on the column, consider using silica that has been deactivated by pre-treating with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[2]
-
Mobile Phase: A gradient elution is often effective. Start with a non-polar system (e.g., 30% Ethyl Acetate in Hexanes) and gradually increase the polarity by adding Methanol (e.g., up to 10% MeOH in DCM).
-
Monitoring: Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
-
Recrystallization (for final polishing):
-
Causality: This technique is excellent for removing small amounts of impurities from a product that is already mostly pure.[4]
-
Protocol:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., Ethanol, Isopropanol, or an Ethyl Acetate/Hexane mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the resulting crystals by vacuum filtration, washing with a small amount of cold solvent.
-
-
References
Technical Support Center: Purification of Isoindolin-4-amine
Welcome to the technical support center for Isoindolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this versatile chemical intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Understanding the Challenge: The Nature of this compound
This compound is a bicyclic aromatic amine. Its structure, featuring both a primary aromatic amine (-NH2) and a secondary aliphatic amine (-NH-), dictates its chemical behavior and the associated purification challenges.
-
Basicity: The presence of two amine groups makes the molecule basic. This property is key for purification techniques like acid-base extraction but can also lead to strong interactions with acidic stationary phases in chromatography (e.g., silica gel).
-
Polarity: The amine functionalities impart significant polarity, influencing its solubility in various organic solvents.
-
Sensitivity: Aromatic amines are notoriously susceptible to air oxidation, which can lead to the formation of colored impurities, complicating purification and affecting final product quality.[1] Proper handling under an inert atmosphere is often necessary.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a dark color upon storage. What is happening and can it be fixed?
A1: The dark coloration is a classic sign of oxidation. Aromatic amines react with atmospheric oxygen, especially when exposed to light, to form highly colored, often polymeric, impurities.[1][5]
-
Prevention: The best strategy is prevention. Store this compound under an inert atmosphere (nitrogen or argon), in an amber vial or a container protected from light, and at a cool temperature (ideally 5°C to 25°C).[5] Ensure the container is tightly sealed to prevent moisture ingress, as amines can also be hygroscopic.[5][6]
-
Remediation: If oxidation has occurred, the colored impurities can often be removed. Column chromatography is typically the most effective method. Passing the material through a short plug of silica or alumina can also be effective if the impurities are highly polar. In some cases, recrystallization may work if a suitable solvent is found that leaves the colored impurities in the mother liquor.
Q2: What is the best general approach to monitor the purity of my sample during purification?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a fluorescently-backed silica plate and visualize under UV light (254 nm). A developing system such as 10% methanol in dichloromethane (DCM) or 5-10% ethyl acetate in hexanes with a small amount (0.5-1%) of triethylamine (TEA) is a good starting point. The TEA helps to prevent "streaking" of the amine spot on the acidic silica plate. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method, typically using a reversed-phase C8 or C18 column.[7][8]
Q3: Should I purify this compound as the free base or as a salt?
A3: This depends on the specific impurities and the intended next step.
-
Free Base: The free base is suitable for standard normal-phase column chromatography and for reactions where the basic form is required. However, it is more prone to oxidation.
-
Salt Form (e.g., Dihydrochloride): The dihydrochloride salt is often a stable, crystalline solid that is less susceptible to air oxidation.[9][10] It is typically purified by recrystallization from solvent systems like methanol/ether or ethanol/water. If you need the free base for a subsequent reaction, the salt can be neutralized just before use. Purification of the salt can be an excellent strategy for achieving high purity.[1][11]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: My compound streaks badly on silica gel TLC plates and gives poor separation during column chromatography.
-
Cause: This is a classic acid-base interaction issue. The basic amine groups on your compound are interacting strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[12][13] This leads to elongated spots (streaking) on TLC and poor peak shape, tailing, and even yield loss on a column.[12]
-
Solution 1: Add a Competing Base to the Mobile Phase. By adding a small amount of a volatile amine, such as triethylamine (TEA) or ammonia, to your eluent (typically 0.5-2% by volume), you "neutralize" the acidic sites on the silica.[12] The competing base will preferentially bind to the silanol groups, allowing your this compound to travel through the column without strong, undesirable interactions.
-
Solution 2: Use a Different Stationary Phase. If adding a base is not effective or undesirable for your downstream application, consider using an alternative stationary phase.
-
Amine-functionalized silica: This is an excellent choice as it provides a basic environment that minimizes the problematic acid-base interactions, often leading to much sharper peaks and better separation with simple hexane/ethyl acetate gradients.[12][13]
-
Alumina (neutral or basic): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
Reversed-phase chromatography: Purifying on a C18 column with a mobile phase (e.g., acetonitrile/water) buffered at a neutral or slightly alkaline pH can also be very effective.[12]
-
Problem 2: After column chromatography, my NMR spectrum shows residual starting material (e.g., a phthalonitrile derivative).
-
Cause: The polarity of your starting material and product might be too similar for effective separation with the chosen mobile phase. This is common if the synthesis involves the reduction of a nitrile or nitro group, where the precursor molecule has a similar core structure.
-
Solution: Optimize the Chromatography Gradient.
-
Analyze Polarity: Run a TLC with a few different solvent systems to maximize the separation (ΔRf) between your product and the impurity.
-
Run a Shallow Gradient: Instead of a steep increase in solvent polarity, use a long, shallow gradient during column chromatography. This increases the resolution between closely eluting compounds. For example, instead of going from 10% to 50% Ethyl Acetate in Hexanes, try a gradient from 10% to 30% over many column volumes.
-
Problem 3: I am attempting to recrystallize my product, but it either oils out or I get very poor recovery.
-
Cause: The solvent system is not ideal. For a successful recrystallization, the compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent.[14] If it "oils out," it means the solution became supersaturated at a temperature above the compound's melting point or that the solubility curve is too steep. Poor recovery means the compound is too soluble in the cold solvent.
-
Solution: Systematic Solvent Screening.
-
Single Solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and then with heating. Good candidates include ethanol, isopropanol, ethyl acetate, and toluene.
-
Two-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a "good" solvent (one it's very soluble in, e.g., Methanol or DCM). Then, slowly add a "poor" solvent (one it's insoluble in, e.g., Hexanes, Diethyl Ether, or Water) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly.
-
| Solvent System | Application Notes |
| Isopropanol/Water | A good starting point. Dissolve in hot isopropanol and add hot water dropwise until turbidity persists. |
| Ethanol/Diethyl Ether | Dissolve in a minimal amount of hot ethanol. Slowly add diethyl ether. Be cautious of the low boiling point of ether. |
| DCM/Hexane | Dissolve in DCM at room temperature and slowly add hexanes. This is a common system for compounds that are highly soluble in many solvents. |
| Acidified Water/Base | For salt crystallization, dissolve the amine in dilute HCl, then recrystallize. Alternatively, dissolve the free base in a solvent and precipitate the salt by adding HCl.[1][11] |
Problem 4: My final product has a low melting point with a broad range.
-
Cause: This is a strong indication of residual impurities, most likely solvent or a closely related structural analog. A pure crystalline solid should have a sharp melting point over a narrow range (typically < 2°C).[14]
-
Solution: Re-purify and Dry Thoroughly.
-
Re-purify: If the melting point is significantly depressed and broad, a second purification step is necessary. If you initially used chromatography, try recrystallization, or vice-versa.
-
Drying: Ensure all residual solvent is removed. Dry the purified solid under high vacuum for several hours, possibly with gentle heating (well below the melting point). If the impurity is water, drying in a vacuum oven over a desiccant like P₂O₅ is effective.
-
Visualization of Purification Workflows
A logical approach is critical for selecting the right purification strategy. The following diagram outlines a general decision-making workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. ossila.com [ossila.com]
- 5. additive-chem.com [additive-chem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. This compound dihydrochloride | 92259-85-3 | SDA25985 [biosynth.com]
- 10. This compound dihydrochloride, CasNo.92259-85-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
Improving yield in "Isoindolin-4-amine" functionalization reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoindolin-4-amine. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and improve yields in your functionalization reactions. We will explore the causality behind experimental choices, offering troubleshooting strategies and validated protocols to ensure the integrity and success of your work.
Section 1: Troubleshooting Guide - Low Yield & Incomplete Reactions
Low yields are a frequent hurdle in the functionalization of this compound. This section provides a systematic approach to diagnosing and resolving these issues.
My amide coupling reaction is sluggish and gives low yields. What should I try?
This is a common issue, often stemming from the reduced nucleophilicity of the aromatic amine in this compound. Here’s a breakdown of factors to consider and strategies to implement:
Underlying Cause: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making it less available for nucleophilic attack on the activated carboxylic acid.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard peptide coupling reagents may not be sufficient. Consider more potent activators.[1]
-
Carbodiimides (EDC, DCC): Often used with additives like HOBt or DMAP to form a more reactive activated species and suppress side reactions. A combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for electron-deficient amines.[1]
-
Uronium/Aminium Salts (HATU, HBTU, PyBOP): These reagents are generally more powerful than carbodiimides and can be highly effective for challenging couplings.[2] HATU, in particular, is a widely used reagent for forming amide derivatives.[1]
-
Acyl Fluorides: In-situ formation of acyl fluorides can be a robust method for coupling with electron-deficient amines, especially at elevated temperatures.[3][4]
-
-
Solvent Selection: The choice of solvent can significantly impact reaction rates by influencing the solubility of reagents and the solvation of charged intermediates.[5][6]
-
Aprotic Polar Solvents: DMF and DMSO are often good choices as they can dissolve a wide range of reactants and stabilize charged intermediates formed during the reaction.
-
Less Polar Solvents: In some cases, less polar solvents like DCM or THF can be effective, particularly when using carbodiimide-based methods.[2]
-
-
Base Selection: An appropriate base is crucial to deprotonate the amine and neutralize any acidic byproducts.
-
Non-nucleophilic Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to avoid competing with the desired amine nucleophile.[2]
-
Stronger Bases: For particularly unreactive systems, stronger, non-nucleophilic bases might be considered, but care must be taken to avoid side reactions.
-
-
Reaction Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, this should be done cautiously to avoid decomposition of reagents or products. Microwave irradiation can sometimes be beneficial for driving difficult couplings to completion.
My Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) is not working well. What are the key parameters to optimize?
Palladium-catalyzed cross-coupling reactions are powerful tools for C-N and C-C bond formation. However, their success with this compound hinges on careful optimization of several parameters.[7][8][9]
Troubleshooting Workflow for Pd-Catalyzed Cross-Coupling:
Caption: Decision tree for troubleshooting low yields in Pd-catalyzed cross-coupling reactions.
Detailed Considerations:
-
Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich anilines like this compound, bulky, electron-donating phosphine ligands are often required.[9]
-
Base Strength and Solubility: The base plays a crucial role in the transmetalation step (Suzuki) or in the deprotonation of the amine (Buchwald-Hartwig).[7][10] The choice between a strong, sterically hindered base like sodium tert-butoxide and a weaker inorganic base like potassium carbonate can significantly impact the reaction outcome.[10]
-
Palladium Source and Pre-catalyst: The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a more stable Pd(0) source like Pd₂(dba)₃.[8][11] Inefficient generation of the active catalyst can lead to low yields.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices.
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions about working with this compound.
Should I protect the secondary amine of the isoindoline ring before functionalizing the primary amine?
In many cases, yes. The secondary amine in the isoindoline ring is also nucleophilic and can compete with the primary aromatic amine in acylation and alkylation reactions, leading to a mixture of products and reduced yield of the desired compound.
Common Protecting Group Strategies:
| Protecting Group | Introduction Conditions | Removal Conditions | Key Considerations |
| Boc (tert-butyloxycarbonyl) | Boc₂O, base (e.g., TEA, DMAP), in a solvent like DCM or THF.[12] | Strong acid (e.g., TFA in DCM, or HCl in dioxane).[12] | Stable to a wide range of conditions, but sensitive to strong acids.[13][14] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate, base, in an appropriate solvent. | Catalytic hydrogenation (e.g., H₂, Pd/C).[14] | Useful when acid-sensitive groups are present. The protecting group is removed under neutral conditions. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu, base. | Mild base (e.g., piperidine in DMF).[15] | Often used in peptide synthesis; provides an orthogonal protection strategy to Boc.[14][15] |
Orthogonal Protection: Using protecting groups that can be removed under different conditions (e.g., one acid-labile and one removed by hydrogenation) is a powerful strategy in multi-step synthesis.[14][15]
How can I effectively monitor the progress of my reaction?
Effective reaction monitoring is crucial for determining the endpoint and identifying any issues.
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method for qualitative analysis.[16] Staining with ninhydrin can be useful for visualizing the amine starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the consumption of starting materials and the formation of the desired product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving it in a deuterated solvent for ¹H NMR analysis can provide a clear picture of the reaction's progress.
What are the best practices for purifying the functionalized this compound product?
The basic nature of the amine functionality can complicate purification by standard silica gel chromatography.
-
Acid-Base Extraction: An initial workup using acid-base extraction can often remove many impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to protonate the amine, which will then move to the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Modified Column Chromatography:
-
Adding a Base to the Eluent: Adding a small amount of a volatile base, such as triethylamine (~1%), to the mobile phase can neutralize the acidic silanol groups on the silica gel, preventing tailing and improving the separation of basic compounds.[17]
-
Using Basic Alumina or Amine-Functionalized Silica: These alternative stationary phases are less acidic than standard silica and can be very effective for purifying amines.[17]
-
-
Reverse-Phase Chromatography: For more polar products, reverse-phase HPLC with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can be an excellent purification method.
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key functionalization reactions.
Protocol 1: Amide Coupling using HATU
This protocol is suitable for the acylation of this compound with a carboxylic acid.
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Cross-Coupling
This protocol describes a typical Suzuki coupling of a Boc-protected 4-bromo-isoindoline with an arylboronic acid.
Step-by-Step Methodology:
-
In a reaction vessel, combine the Boc-protected 4-bromo-isoindoline (1.0 eq), arylboronic acid (1.5 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0 eq).[18][19]
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).[18]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).[19]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as determined by LC-MS or TLC.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer, concentrate, and purify by column chromatography.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 17. biotage.com [biotage.com]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoindolin-4-amine Stability and Degradation
Welcome to the technical support center for isoindolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative measures to ensure the integrity of your experiments.
I. Understanding the Stability of this compound: An Overview
This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure, featuring both a primary aromatic amine and a secondary benzylic amine within a cyclic system, presents inherent stability concerns. Aromatic amines are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. The isoindoline ring itself can also be subject to ring-opening or other rearrangements under certain conditions.
This guide will address the common stability issues encountered with this compound, providing practical solutions and preventative strategies.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work with this compound, their probable causes, and actionable solutions.
Issue 1: Discoloration of Solid this compound (e.g., turning brown or black)
-
Probable Cause: This is a classic sign of oxidation. The primary aromatic amine is likely oxidizing to form colored polymeric impurities. This process can be initiated by exposure to air (oxygen), light, or trace metal contaminants.
-
Solution:
-
Procurement and Initial Handling: Upon receipt, inspect the material. If it is already discolored, it may be of poor quality.
-
Inert Atmosphere: Handle the solid under an inert atmosphere (e.g., in a glovebox with nitrogen or argon) whenever possible.
-
Storage: Store the compound in a tightly sealed, amber glass vial to protect it from light and air.[1] For long-term storage, keeping it in a desiccator at reduced temperatures (2-8 °C) is recommended.
-
Purification: If the material is already discolored, it may be possible to purify it by recrystallization or column chromatography. However, preventing oxidation is always the better approach.
-
Issue 2: Inconsistent Results in Reactions or Assays
-
Probable Cause: This could be due to the use of partially degraded this compound. The presence of impurities can interfere with your reaction, leading to lower yields, unexpected side products, or inaccurate assay readings.
-
Solution:
-
Purity Check: Before use, always check the purity of your this compound, especially if it has been stored for a while. A simple technique is to run a Thin Layer Chromatography (TLC) or a High-Performance Liquid Chromatography (HPLC) analysis.
-
Freshly Purified Material: If impurities are detected, purify the material before use.
-
Consistent Source: Use this compound from the same supplier and batch for a series of related experiments to minimize variability.
-
Issue 3: Degradation in Solution
-
Probable Cause: this compound can be unstable in certain solvents, especially at elevated temperatures or in the presence of acids, bases, or oxidizing agents. The solvent itself can play a role in the degradation pathway.
-
Solution:
-
Solvent Selection: Choose your solvent carefully. For storage of solutions, aprotic solvents are generally preferred over protic solvents. If you must use a protic solvent like methanol, prepare the solution fresh and use it immediately.
-
pH Control: The stability of this compound in solution is likely pH-dependent. Extremes in pH should be avoided unless required for a specific reaction. Buffering the solution may help to maintain stability.
-
Degassing Solvents: For sensitive reactions, using degassed solvents can minimize oxidation.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial to protect from light and moisture, and at a reduced temperature (2-8 °C).[1]
Q2: How can I monitor the degradation of this compound?
A2: The most common methods for monitoring the degradation of this compound are chromatographic techniques such as HPLC and TLC. These methods can separate the parent compound from its degradation products, allowing for quantification of the degradation over time. Spectroscopic methods like UV-Vis spectrophotometry can also be useful if the degradation products have a different absorption spectrum from the parent compound.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidation: The primary aromatic amine can oxidize to form nitroso, nitro, and ultimately polymeric, colored compounds. The benzylic position of the isoindoline ring is also susceptible to oxidation.
-
Hydrolysis: Under acidic or basic conditions, the isoindoline ring could potentially undergo hydrolysis, although this is generally less common for this ring system compared to others.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation, particularly oxidative processes.
Q4: Is the dihydrochloride salt of this compound more stable?
A4: In many cases, the salt form of an amine can be more stable than the free base. The protonation of the amine groups in this compound dihydrochloride can make them less susceptible to oxidation. However, the salt is also more hygroscopic, so it must be stored in a dry environment.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[2][3][4]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Amber HPLC vials
-
pH meter
-
HPLC system with a UV detector
Procedure:
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acidic hydrolysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Analyze by HPLC at various time points.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at an elevated temperature (e.g., 80 °C).
-
At various time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a UV light source.
-
Analyze by HPLC at various time points and compare with a control sample kept in the dark.
-
Data Analysis:
-
Calculate the percentage of degradation at each time point for each stress condition.
-
Identify the major degradation products by comparing the chromatograms of the stressed samples with that of the unstressed sample.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Duration (hours) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 60 °C | 24 | 15% | 2 |
| 0.1 M NaOH, 60 °C | 24 | 5% | 1 |
| 3% H₂O₂, RT | 24 | 40% | >5 |
| 80 °C (solid) | 24 | 8% | 1 |
| UV Light (solution) | 24 | 25% | 3 |
V. Visualizing Degradation Pathways and Workflows
Diagram 1: Hypothesized Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways of this compound.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
VI. References
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. --INVALID-LINK--
-
CymitQuimica. (2024). Safety Data Sheet. --INVALID-LINK--
-
Loba Chemie. (2018). INDOLINE MSDS. --INVALID-LINK--
-
Science.gov. (n.d.). forced degradation study: Topics. --INVALID-LINK--
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. --INVALID-LINK--
-
MedCrave online. (2016). Forced Degradation Studies. --INVALID-LINK--
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. --INVALID-LINK--
-
SciSpace. (2016). Forced Degradation Studies. --INVALID-LINK--
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. --INVALID-LINK--
References
Side reactions of the amine group in "Isoindolin-4-amine"
Technical Support Center: Isoindolin-4-amine
A Guide to Navigating the Reactivity and Side Reactions of the Aromatic Amine Functional Group
Welcome to the dedicated technical support guide for researchers working with this compound. This molecule is a valuable building block in medicinal chemistry and materials science, largely due to the synthetic versatility of its primary aromatic amine. However, this reactivity is a double-edged sword, often leading to a variety of side reactions that can complicate syntheses, reduce yields, and make purification challenging.
This guide is structured to provide direct, actionable solutions to the common issues encountered in the lab. We will move beyond simple protocols to explain the chemical reasoning behind these side reactions and provide field-proven strategies to mitigate them, ensuring the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and problems researchers face.
Q1: My acylation reaction with this compound is giving a low yield and multiple spots on my TLC. What's happening?
A: This is a classic issue stemming from the high nucleophilicity of the primary amine. Several side reactions are likely occurring:
-
N,N-Diacylation: The initially formed amide can be deprotonated by the base in your reaction, creating an anion that attacks another molecule of your acylating agent. This is more common with strong bases and an excess of the acylating agent.
-
Ring Acylation: Under harsh, Lewis acidic conditions (e.g., using an acyl chloride with AlCl₃), you might see electrophilic acylation on the electron-rich aromatic ring, competing with the desired N-acylation.
-
Oxidation: Aromatic amines are sensitive to oxidation, which can be accelerated by reaction conditions and lead to colored impurities.[1]
Solution: Employ milder conditions. Use a stoichiometric amount (e.g., 1.05 equivalents) of an acid anhydride instead of an acyl chloride, and use a non-nucleophilic base like pyridine or triethylamine at 0 °C to room temperature.
Q2: I'm attempting a simple N-alkylation with an alkyl halide, but I'm getting a messy mixture of mono- and di-alkylated products, and even some quaternary salt. How can I achieve selective mono-alkylation?
A: Direct alkylation of primary aromatic amines is notoriously difficult to control. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a faster second alkylation. This results in the product mixture you are observing.[2][3]
Solution: For controlled mono-alkylation, reductive amination is a far superior method. React this compound with the desired aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This one-pot procedure provides excellent selectivity for the mono-alkylated product.
Q3: My diazotization reaction (e.g., for a Sandmeyer reaction) is failing or turning into a dark, insoluble sludge. What is the critical parameter I'm missing?
A: The two most critical parameters for diazotization are temperature and acidity . This compound is a weakly basic amine, which can make diazotization challenging.[4][5]
-
Azo Coupling: If the reaction medium is not sufficiently acidic, the electrophilic diazonium salt you form will immediately react with the nucleophilic unreacted this compound. This forms a highly colored and often insoluble azo compound, which is likely your sludge.[5]
-
Decomposition: Arenediazonium salts are thermally unstable and will decompose, often violently, at temperatures above 5-10 °C, releasing nitrogen gas and forming a complex mixture of phenolic and other byproducts.[2][6]
Solution: Always perform the reaction between 0 and 5 °C in an ice bath. Use a strong, non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid. Ensure the amine is fully dissolved and protonated before the slow, dropwise addition of the sodium nitrite solution.[4][7]
Q4: My container of this compound has developed a reddish-brown tint over time, and it's affecting my reaction outcomes. Is it still usable?
A: Aromatic amines are highly susceptible to air oxidation, especially in the presence of light.[1] This process forms highly conjugated, colored impurities that can interfere with subsequent reactions. While the bulk of the material may still be good, the presence of these impurities is a sign of degradation.
Solution: For best results, purify the amine before use by column chromatography or recrystallization. Always store this compound under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.[8] For reactions, using freshly degassed solvents can also help prevent further oxidation during the experiment.
Troubleshooting Guide 1: Uncontrolled Acylation
Issue: Formation of N,N-diacylated and other acylated byproducts during amide synthesis.
Underlying Cause: The lone pair on the nitrogen of the primary amine readily attacks acylating agents. After mono-acylation, the resulting amide still has a proton on the nitrogen. In the presence of a sufficiently strong base, this proton can be removed, creating a highly nucleophilic amidate anion which can be acylated a second time.
References
- 1. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Reactions of aromatic amines | PDF [slideshare.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting NMR Signal Broadening in Isoindolin-4-amine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with isoindolin-4-amine. This resource provides in-depth troubleshooting for a common analytical challenge: NMR signal broadening. As a senior application scientist, I've designed this guide to move beyond a simple checklist, offering insights into the underlying chemical principles and providing actionable, field-proven protocols to help you achieve high-resolution NMR spectra.
Frequently Asked Questions (FAQs)
Q1: I'm seeing broad, poorly resolved peaks in the ¹H NMR spectrum of my this compound sample. What are the likely causes?
Broad NMR signals for a molecule like this compound typically stem from dynamic processes occurring on the NMR timescale. The most common culprits include:
-
Proton Exchange: The protons on the primary amine (-NH₂) can exchange with each other and with trace amounts of water or other protic impurities in your NMR solvent.[1][2][3] This is a very common cause of broadening for amine signals.
-
Intermolecular Hydrogen Bonding and Aggregation: The amine group can form hydrogen bonds with other this compound molecules, leading to the formation of transient aggregates.[4] This can create multiple chemical environments, which, if exchanging rapidly, can lead to broadened signals. The extent of this is often concentration-dependent.
-
Conformational Dynamics: The isoindoline ring is not planar and can undergo conformational changes, such as ring puckering. If the rate of this conformational exchange is on the order of the NMR timescale, it can lead to signal broadening.
-
Quadrupolar Broadening: While less common for ¹H spectra, the nitrogen atom (¹⁴N) has a quadrupole moment. In some cases, this can lead to broadening of adjacent proton signals.
Q2: The aromatic signals of my this compound sample are also broad, not just the amine protons. Why is this happening?
While the amine protons are most susceptible to exchange-related broadening, broadening of the aromatic signals suggests a more global effect on the molecule. This could be due to:
-
Aggregation: As mentioned above, intermolecular interactions can lead to the formation of aggregates. In an aggregated state, the entire molecule tumbles more slowly in solution, leading to shorter T₂ relaxation times and consequently broader signals for all protons.[4]
-
Conformational Exchange: If the isoindoline ring is undergoing conformational exchange, this will modulate the chemical environment of the aromatic protons, leading to their broadening as well.
-
Solvent Effects: The choice of solvent can significantly influence the degree of hydrogen bonding and aggregation, which in turn affects the resolution of the aromatic signals.[1]
Q3: How can I confirm if proton exchange is the cause of my signal broadening?
A simple and effective way to test for exchangeable protons is through a D₂O shake .
Protocol: D₂O Shake
-
Acquire a standard ¹H NMR spectrum of your this compound sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a single drop of deuterium oxide (D₂O) to your NMR tube.
-
Gently shake the tube for about 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: If the broad signal corresponds to the amine protons, it will significantly decrease in intensity or disappear entirely. This is because the amine protons (¹H) will exchange with the deuterium atoms (²H) from the D₂O, and deuterium is not observed in a standard ¹H NMR experiment.[1][2]
In-Depth Troubleshooting Guides
Guide 1: Investigating Concentration Effects
The degree of intermolecular hydrogen bonding and aggregation is often dependent on the concentration of your sample. Running a concentration series can provide valuable insights.
Experimental Protocol: Concentration-Dependent ¹H NMR
-
Prepare a stock solution of your this compound sample of known concentration in your chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum of this initial, more concentrated sample.
-
Prepare a series of dilutions from the stock solution (e.g., 2-fold, 5-fold, and 10-fold dilutions).
-
Acquire a ¹H NMR spectrum for each dilution.
Data Analysis and Interpretation:
| Observation | Potential Cause | Next Steps |
| Signals sharpen upon dilution. | Aggregation and/or intermolecular hydrogen bonding. | Use a more dilute sample for routine analysis. |
| No significant change in line shape. | The broadening is likely due to an intramolecular process (e.g., conformational exchange) or proton exchange with residual water. | Proceed to Variable Temperature NMR studies. |
dot graph TD { A[Start: Broad NMR Signals] --> B{Run Concentration Series}; B --> C[Signals Sharpen?]; C -- Yes --> D[Conclusion: Aggregation is Likely]; C -- No --> E[Conclusion: Intramolecular Effect or Proton Exchange]; D --> F[Action: Use Dilute Sample]; E --> G[Action: Perform VT-NMR]; }
Troubleshooting Concentration Effects
Guide 2: Variable Temperature (VT) NMR Studies
Dynamic processes such as conformational exchange and proton exchange are temperature-dependent. VT-NMR is a powerful tool to investigate these phenomena.[5]
Experimental Protocol: Variable Temperature ¹H NMR
-
Prepare a sample of this compound in a suitable deuterated solvent with a wide liquid range (e.g., DMSO-d₆ or toluene-d₈).
-
Acquire a ¹H NMR spectrum at room temperature.
-
Gradually increase the temperature in increments (e.g., 10-15 °C) and acquire a spectrum at each temperature.
-
If possible, and if your initial spectrum was acquired at room temperature, also cool the sample and acquire spectra at lower temperatures.
Data Analysis and Interpretation:
| Observation | Potential Cause | Explanation |
| Signals sharpen at higher temperatures. | Intermediate rate of chemical or conformational exchange. | At higher temperatures, the exchange rate increases and moves into the "fast exchange" regime on the NMR timescale, resulting in a single, averaged, and sharper signal. |
| Signals broaden and then split into multiple signals at lower temperatures. | Slowing of a dynamic process (e.g., conformational exchange). | At lower temperatures, the exchange process slows down, allowing the individual conformers to be resolved. |
| Amine proton signal sharpens at lower temperatures. | Slower proton exchange. | The rate of exchange with residual water or other protic species is reduced at lower temperatures. |
dot graph TD { A[Start: Broad Signals at Room Temp] --> B{Perform VT-NMR}; B --> C{Increase Temperature}; B --> D{Decrease Temperature}; C --> E[Signals Sharpen?]; E -- Yes --> F[Conclusion: Intermediate Exchange]; D --> G[Signals Broaden and Split?]; G -- Yes --> H[Conclusion: Slowing of Dynamic Process]; }
Variable Temperature NMR Workflow
Guide 3: The Impact of Solvent and pH
The choice of solvent can dramatically affect your NMR spectrum by influencing hydrogen bonding, solubility, and the protonation state of the amine.
Troubleshooting with Different Solvents:
-
Aprotic, Non-polar Solvents (e.g., CDCl₃, Benzene-d₆): These solvents are less likely to participate in hydrogen bonding with the analyte. However, they may promote self-aggregation of this compound through intermolecular hydrogen bonding.
-
Aprotic, Polar Solvents (e.g., DMSO-d₆, Acetonitrile-d₃): These solvents can act as hydrogen bond acceptors, potentially disrupting the self-aggregation of your compound and leading to sharper signals. DMSO-d₆ is often an excellent choice for compounds with exchangeable protons.
-
Protic Solvents (e.g., Methanol-d₄): These solvents will actively exchange protons with the amine group, which can sometimes lead to a single, sharp, averaged signal for the amine protons. However, the chemical shift will be highly dependent on concentration and temperature.
Considering pH:
If your deuterated solvent is acidic, it can protonate the amine group, leading to significant changes in the chemical shifts of nearby protons and potentially altering the exchange rate. Conversely, basic impurities can deprotonate the amine. If you suspect pH effects, you can try the following:
-
Use a fresh, high-quality deuterated solvent.
-
Add a small amount of a non-basic drying agent , such as molecular sieves, to your NMR tube to remove trace water and acid.
-
If working with the dihydrochloride salt of this compound , be aware that the amine will be protonated, and the NMR spectrum will differ significantly from that of the free base.
Summary and Recommendations
When encountering broad NMR signals with this compound, a systematic approach is key.
-
Start with a D₂O shake to confirm the presence of exchangeable amine protons.
-
Run a concentration series to assess the impact of intermolecular interactions.
-
Perform variable temperature NMR to probe dynamic processes like conformational exchange.
-
Experiment with different deuterated solvents , such as DMSO-d₆, to disrupt aggregation.
By understanding the underlying chemical principles and applying these troubleshooting strategies, you can overcome the challenges of signal broadening and obtain high-quality NMR data for your this compound samples.
References
Technical Support Center: Analytical Method Development for Isoindolin-4-amine Purity
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for the analytical method development of Isoindolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into creating robust and reliable purity methods. Our approach moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring your methods are not only accurate but also defensible.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Its high resolution and versatility make it ideal for separating the active pharmaceutical ingredient (API) from process-related impurities and potential degradants.
Frequently Asked Questions (HPLC)
Q1: I'm starting from scratch. What are the recommended initial HPLC conditions for this compound analysis?
A1: A successful method starts with a logical and scientifically sound starting point. For a molecule like this compound, a reversed-phase (RP-HPLC) method is the most logical choice due to its aromatic structure and moderate polarity.
The Rationale:
-
Column: A C18 column is the universal starting point for RP-HPLC method development, offering a good balance of hydrophobic retention for a wide range of molecules.
-
Mobile Phase: A combination of acetonitrile and water is preferred over methanol and water initially. Acetonitrile typically provides better peak shape for basic compounds and has a lower UV cutoff.
-
Buffer/pH: The primary amine group on this compound is basic. Controlling the mobile phase pH is the most critical parameter to achieve good peak shape and reproducible retention. A low pH (e.g., pH 2.5-3.5) ensures the amine is consistently protonated, which minimizes its interaction with acidic silanol groups on the column packing material.
-
Detector: A photodiode array (PDA) or diode array detector (DAD) is highly recommended. It not only quantifies the main peak but also provides spectral information to assess peak purity and help identify co-eluting impurities. The aromatic nature of this compound should provide strong UV absorbance.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose, good starting point for efficiency and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.05% Orthophosphoric Acid in Water | Provides a low pH (~2.5-3.0) to protonate the amine, improving peak shape. |
| Mobile Phase B | Acetonitrile | Good UV transparency and lower viscosity than methanol. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient helps to elute any unknown impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detector | PDA/DAD at 220 nm and 254 nm | Aromatic compounds typically absorb at these wavelengths. A PDA allows for full spectral analysis. |
| Injection Vol. | 10 µL | A reasonable starting volume to avoid column overload. |
| Sample Diluent | Mobile Phase A or Water/Acetonitrile (90:10) | Ensures compatibility with the initial mobile phase conditions to prevent peak distortion.[1] |
Q2: My this compound peak is showing significant tailing. How can I diagnose and fix this?
A2: Peak tailing for a basic compound like this compound is a classic chromatographic problem, almost always stemming from secondary interactions between the protonated amine and deprotonated (anionic) residual silanol groups on the silica surface of the column packing.[2][3] This interaction provides a secondary, stronger retention mechanism that causes the peak to tail.
The Troubleshooting Workflow:
// Level 1 Nodes check_ph [label="Is Mobile Phase pH\n< 2 units below analyte pKa?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="Are you using an older\n'Type A' silica column?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Level 2 Nodes & Solutions ph_yes [label="pH is appropriate.", fillcolor="#F1F3F4", fontcolor="#202124"]; ph_no [label="Adjust pH to 2.5-3.5\nusing TFA or H3PO4.", fillcolor="#34A853", fontcolor="#FFFFFF"];
column_yes [label="Switch to a modern, base-deactivated\n'Type B' or hybrid silica column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; column_no [label="Column type is likely not the primary issue.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Level 3 Node & Solution add_additive [label="Consider adding a competitive base\n(e.g., 0.1% Triethylamine - TEA)\nto the mobile phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_ph; check_ph -> ph_no [label="No"]; check_ph -> ph_yes [label="Yes"]; ph_yes -> check_column; check_column -> column_yes [label="Yes"]; check_column -> column_no [label="No"]; column_no -> add_additive; } } Caption: Troubleshooting workflow for amine peak tailing.
Detailed Explanation:
-
Control Mobile Phase pH: The most effective solution is to ensure the mobile phase pH is low enough to fully protonate the this compound and suppress the ionization of the silanol groups. A pH of 2.5-3.5 is generally effective.[1]
-
Use a Modern Column: Older "Type A" silica columns have a higher concentration of acidic silanol groups. Modern, high-purity "Type B" silica columns (or hybrid particle columns) are "base-deactivated" or "end-capped" to shield these silanols, drastically reducing tailing for basic compounds.[2]
-
Use a Competitive Base: If pH adjustment and column choice are not sufficient, adding a small amount (e.g., 0.1%) of a competitive amine like triethylamine (TEA) to the mobile phase can help.[2] The TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte. Note that TEA has a high UV cutoff and can increase baseline noise.
Q3: How do I develop a "stability-indicating" method for this compound?
A3: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the API in the presence of its impurities, excipients, and degradation products.[4] The core requirement is to prove the method has sufficient specificity. This is achieved through forced degradation (stress testing).[5][6]
The Process:
-
Forced Degradation: You must intentionally degrade the this compound sample under various stress conditions to generate potential degradation products. The goal is typically 5-20% degradation of the main peak.
-
Chromatographic Analysis: Analyze the stressed samples using your developed HPLC method.
-
Demonstrate Specificity: The key is to show that the peaks for the newly formed degradation products are well-separated from the main this compound peak. Peak purity analysis using a PDA detector is essential here. The purity angle should be less than the purity threshold for the API peak in all stressed samples, confirming no degradants are co-eluting.[7][8]
Table 2: Standard Forced Degradation Conditions (ICH Q1A)
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60 °C) | To test for susceptibility to breakdown in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60 °C) | To test for susceptibility to breakdown in alkaline environments. |
| Oxidation | 3% H₂O₂, ambient temp | To test for sensitivity to oxidative degradation. |
| Thermal | Dry Heat (e.g., 80-100 °C) | To assess thermal stability. |
| Photolytic | High-intensity light (ICH Q1B) | To assess stability in the presence of light. |
See the Protocols section for a detailed experimental workflow.
Q4: What are the essential validation parameters for an this compound purity method according to ICH guidelines?
A4: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] For a quantitative impurity test, the International Council for Harmonisation (ICH) Q2(R1) guidelines outline the necessary validation characteristics.[11]
Table 3: Key Validation Parameters for an Impurity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can resolve the API from impurities and degradants. | Peak purity index > 0.999. Baseline resolution (>1.5) between adjacent peaks. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. RSD for precision at LOQ typically ≤ 10%. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 120% of the impurity specification limit.[11][12] |
| Accuracy | The closeness of test results to the true value. | % Recovery of spiked impurities should be within 80-120% of the nominal value. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (same day, same analyst) and Intermediate Precision (different day/analyst). | RSD for multiple preparations should be ≤ 5% for impurities at the specification limit. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C). | System suitability parameters should remain within acceptance criteria. |
Section 2: Gas Chromatography (GC) - A Viable Alternative?
Gas Chromatography (GC) can be a powerful tool for purity analysis, especially for volatile process impurities like residual solvents. However, for a polar, primary amine like this compound, it presents unique challenges.
Frequently Asked Questions (GC)
Q1: Can I use Gas Chromatography to analyze the purity of this compound?
A1: It is potentially feasible, but likely not the preferred method compared to HPLC. Success with GC depends on two key factors:
-
Volatility & Thermal Stability: The compound must be volatile enough to enter the gas phase without decomposing at the temperatures used in the GC inlet and oven. Aromatic amines are often sufficiently stable.
-
Minimizing Active Sites: The primary amine group is highly polar and prone to strong interactions (adsorption) with active sites within the GC system (e.g., in the inlet liner and on the column). This leads to severe peak tailing, poor sensitivity, and poor reproducibility.[13]
A specialized, base-deactivated column (e.g., a "WAX" or "amine-specific" phase) is mandatory for any chance of success with direct analysis.[13][14]
Q2: If I must use GC, how can I improve the poor peak shape of this compound?
A2: If direct injection gives poor results, derivatization is the most robust solution. Derivatization is a chemical reaction used to convert the analyte into a less polar, more volatile, and more thermally stable compound.[15]
Common Derivatization Strategies for Amines:
-
Silylation: Reacting the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogens on the amine with a non-polar silyl group.[15]
-
Acylation: Reacting with an anhydride like trifluoroacetic anhydride (TFAA) can also produce a less polar and more volatile derivative.
This approach adds a sample preparation step but often yields a far more reliable and sensitive GC method for polar analytes.[16]
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps to generate degraded samples for testing the specificity of your analytical method.
Materials:
-
This compound reference standard
-
1.0 M HCl, 1.0 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Class A volumetric flasks
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to make a 1.0 mg/mL stock solution.
-
Set up Stress Conditions: For each condition, mix 5 mL of the stock solution with 5 mL of the stressor solution in a separate flask.
-
Acid: Add 5 mL of 0.2 M HCl (final concentration 0.1 M).
-
Base: Add 5 mL of 0.2 M NaOH (final concentration 0.1 M).
-
Oxidative: Add 5 mL of 6% H₂O₂ (final concentration 3%).
-
Thermal: Use 5 mL of the stock solution diluted with 5 mL of diluent.
-
Control: Use 5 mL of the stock solution diluted with 5 mL of diluent.
-
-
Incubate Samples:
-
Heat the Acid, Base, and Thermal flasks at 60-80°C.
-
Keep the Oxidative and Control flasks at room temperature.
-
Monitor the degradation over time (e.g., analyze a small aliquot at 2, 4, 8, and 24 hours) by HPLC.
-
-
Quench Reactions: Once the target degradation (e.g., ~10%) is achieved, stop the reaction.
-
For the Acid sample, neutralize with an equivalent amount of 0.2 M NaOH.
-
For the Base sample, neutralize with an equivalent amount of 0.2 M HCl.
-
The other samples do not require quenching.
-
-
Analyze: Dilute all samples to the target analytical concentration (e.g., 0.1 mg/mL) with mobile phase and analyze by HPLC-PDA.[6][17]
-
Evaluate: Confirm that the main peak is spectrally pure and that all degradation product peaks are baseline resolved from the main this compound peak.
Section 4: References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. 9
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. 2
-
Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. 18
-
ICH. (1996, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). 11
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 10
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. 5
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. 3
-
SIELC Technologies. (n.d.). Separation of 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]- on Newcrom R1 HPLC column. 19
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. 20
-
Chromatography T. (2023, February 10). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. 1
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. 4
-
IJRPC. (n.d.). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. 12
-
NIH. (n.d.). Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. 6
-
NIH. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. 14
-
PubMed. (1991, January 2). Isatin (indole-2,3-dione) in Urine and Tissues. Detection and Determination by Gas Chromatography-Mass Spectrometry. 15
-
ResearchGate. (2017, August 25). Generic gas chromatography-flame ionization detection method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. 16
-
NIH. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. 13
-
Sonali O. Uttarwar, et al. (2010). Stability indicating LC method for citicoline sustained release tablet. International Journal of PharmTech Research. 17
-
ResearchGate. (2025, August 6). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. 7
-
Rani R, et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics. 8
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. ijsdr.org [ijsdr.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ijrpc.com [ijrpc.com]
- 13. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
- 18. tasianinch.com [tasianinch.com]
- 19. Separation of 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Isoindolin-4-amine for Researchers and Drug Development Professionals
Isoindolin-4-amine, a key building block in medicinal chemistry, is integral to the development of a wide range of pharmacologically active agents. Its rigid bicyclic structure and strategically positioned amino group make it a valuable scaffold for designing molecules with specific binding properties. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound, offering field-proven insights and experimental data to inform strategic decisions in research and development.
Introduction to this compound and its Synthetic Challenges
The synthesis of this compound presents a unique set of challenges, primarily centered around the selective functionalization of the benzene ring and the subsequent construction or modification of the isoindoline core. The choice of synthetic strategy is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. Here, we will dissect two divergent and strategically important approaches: a reduction-based route starting from a nitro-precursor and a cross-coupling-based route commencing with a halogenated isoindoline.
Route 1: Synthesis via Reduction of a 4-Nitroisoindoline Precursor
This classical approach hinges on the introduction of a nitro group at the 4-position of a phthalimide derivative, followed by a comprehensive reduction of both the nitro group and the phthalimide ring.
Workflow for Route 1
Caption: Synthetic workflow for Route 1, proceeding through a nitration followed by reduction.
Detailed Experimental Protocol for Route 1
Step 1: Synthesis of 4-Nitrophthalimide
The synthesis begins with the nitration of commercially available phthalimide.
-
Procedure: In a flask cooled in an ice-water bath, fuming nitric acid is added to concentrated sulfuric acid. Phthalimide is then added portion-wise while maintaining a low temperature. The reaction mixture is stirred and allowed to warm to room temperature. The resulting solution is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is filtered, washed thoroughly with water, and can be purified by recrystallization from ethanol to yield 4-nitrophthalimide.[1][2]
-
Expertise & Experience: The careful control of temperature during the addition of phthalimide is critical to prevent runaway reactions and the formation of dinitro byproducts. The slow pouring of the reaction mixture onto ice is equally important for safe and efficient precipitation.
Step 2: Reduction of 4-Nitrophthalimide to this compound
This crucial step involves the simultaneous reduction of the nitro group to an amine and the two carbonyl groups of the phthalimide to methylene groups.
-
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction:
-
Procedure: To a suspension of LiAlH₄ in an anhydrous etheral solvent such as tetrahydrofuran (THF) under an inert atmosphere, a solution of 4-nitrophthalimide in THF is added dropwise at 0 °C. The reaction mixture is then refluxed for several hours. After cooling, the reaction is quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
Causality: LiAlH₄ is a powerful reducing agent capable of reducing both amides and nitro groups. The anhydrous conditions are essential due to the high reactivity of LiAlH₄ with water.
-
-
Method B: Catalytic Hydrogenation (Two-Step Approach):
-
Procedure:
-
Nitro Group Reduction: 4-Nitroisoindoline-1,3-dione is dissolved in a suitable solvent like ethanol or dimethylformamide and hydrogenated in the presence of a catalyst such as 10% Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[3][4] This selectively yields 4-aminoisoindoline-1,3-dione.[3][5]
-
Dione Reduction: The resulting 4-aminoisoindoline-1,3-dione can then be reduced to this compound using a strong reducing agent like LiAlH₄ as described in Method A.
-
-
Expertise & Experience: Catalytic hydrogenation is often preferred for its milder reaction conditions and higher chemoselectivity for the nitro group reduction. However, it necessitates a subsequent, separate reduction step for the dione functionality.
-
Route 2: Synthesis via C-N Cross-Coupling of 4-Bromoisoindoline
This modern approach involves the initial synthesis of a halogenated isoindoline, followed by a palladium- or copper-catalyzed amination reaction to install the desired amino group.
Workflow for Route 2
Caption: Synthetic workflow for Route 2, involving bromination, isoindoline formation, and a final C-N coupling step.
Detailed Experimental Protocol for Route 2
Step 1: Synthesis of 4-Bromophthalic Anhydride
The synthesis commences with the bromination of phthalic anhydride.
-
Procedure: Phthalic anhydride is treated with bromine in the presence of sodium hydroxide and a phase transfer catalyst. The reaction is typically heated to drive it to completion. The resulting 4-bromophthalic acid is then dehydrated, often by heating with acetic anhydride, to yield 4-bromophthalic anhydride.[6][7][8]
-
Authoritative Grounding: The use of a phase transfer catalyst is a common strategy to enhance the reactivity of the phthalate anion in the aqueous phase with bromine.
Step 2: Synthesis of 4-Bromoisoindoline
This intermediate is prepared from 4-bromophthalic anhydride in a two-step sequence.
-
Procedure:
-
Imide Formation: 4-Bromophthalic anhydride is heated with a source of ammonia, such as urea or aqueous ammonia, to form 4-bromophthalimide.
-
Reduction: The resulting 4-bromophthalimide is then reduced using a strong reducing agent like LiAlH₄ in an anhydrous etheral solvent, similar to the reduction step in Route 1, to afford 4-bromoisoindoline.
-
Step 3: C-N Cross-Coupling to form this compound
The final and key step is the introduction of the amino group via a transition metal-catalyzed cross-coupling reaction.
-
Method A: Buchwald-Hartwig Amination:
-
Procedure: 4-Bromoisoindoline is reacted with an ammonia surrogate, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) in an anhydrous, deoxygenated solvent like toluene or dioxane.[9][10][11][12][13] The resulting imine or silylamine is then hydrolyzed under acidic conditions to yield this compound.
-
Causality: The palladium catalyst facilitates the oxidative addition to the aryl bromide, and the phosphine ligand is crucial for stabilizing the palladium intermediates and promoting the reductive elimination to form the C-N bond.
-
-
Method B: Ullmann Condensation:
-
Procedure: 4-Bromoisoindoline is heated with a source of ammonia (e.g., aqueous ammonia) in the presence of a copper catalyst (e.g., CuI) and a ligand (e.g., L-proline or 4-hydroxy-L-proline) in a polar aprotic solvent like DMSO.[14][15][16]
-
Expertise & Experience: The Ullmann condensation is a classical method for C-N bond formation. Modern protocols with the use of ligands allow for milder reaction conditions compared to the harsh, high-temperature conditions of traditional Ullmann reactions.[16]
-
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Reduction of 4-Nitroisoindoline | Route 2: C-N Cross-Coupling of 4-Bromoisoindoline |
| Starting Materials | Phthalimide, Nitric Acid, Sulfuric Acid | Phthalic Anhydride, Bromine, Ammonia Source |
| Number of Steps | 2-3 | 3-4 |
| Key Transformations | Aromatic Nitration, Reduction of Nitro Group and Dione | Aromatic Bromination, Imide Formation, Dione Reduction, C-N Cross-Coupling |
| Reagents & Catalysts | Strong acids, LiAlH₄ or H₂/Pd/C | Br₂, LiAlH₄, Pd or Cu catalysts, Phosphine ligands |
| Potential Yield | Moderate to Good | Moderate to Good, highly dependent on the coupling step |
| Scalability | Scalable, but handling of nitric/sulfuric acid and LiAlH₄ requires caution | Scalable, with considerations for the cost of palladium catalysts and ligands |
| Safety Considerations | Use of highly corrosive acids, pyrophoric LiAlH₄ | Use of toxic bromine, handling of air-sensitive catalysts and ligands |
| Green Chemistry Aspect | Generates significant acidic and metallic waste | Use of precious metals (Pd), potential for halogenated intermediates |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.
-
Route 1 (Reduction of 4-Nitroisoindoline) is a more traditional approach that relies on well-established nitration and reduction reactions. It may be more cost-effective in terms of starting materials but involves the use of harsh and hazardous reagents. The overall yield can be impacted by the efficiency of the simultaneous reduction of the nitro and dione functionalities.
-
Route 2 (C-N Cross-Coupling of 4-Bromoisoindoline) represents a more modern and modular approach. While it involves more steps, the final C-N coupling reaction offers a high degree of flexibility for introducing various nitrogen-containing groups if desired. The primary considerations for this route are the cost and sensitivity of the palladium or copper catalysts and ligands.
For large-scale production where cost is a primary driver, optimizing the reduction conditions in Route 1 may be the preferred strategy. For medicinal chemistry applications where versatility and the ability to create analogues are paramount, the modularity of Route 2 provides a distinct advantage. The choice between the Buchwald-Hartwig amination and the Ullmann condensation in Route 2 will depend on the specific substrate and the desired reaction conditions, with the former often offering milder conditions and broader substrate scope.
Ultimately, the selection of the optimal synthetic route will depend on a careful evaluation of the specific project requirements, including scale, budget, timeline, and the available expertise and equipment.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. rsc.org [rsc.org]
- 4. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]
- 5. 19171-19-8|4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]
- 6. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. youtube.com [youtube.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia [organic-chemistry.org]
A Comparative Guide to the In Vitro Evaluation of Isoindolinone-Based Compounds
The isoindolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic framework provides a versatile template for chemists to append various functional groups, leading to compounds with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and neuroprotective activities.[1][3] This guide provides an in-depth comparison of the in vitro testing methodologies for isoindolinone derivatives, with a focus on compounds bearing an amino functionality, such as the isoindolin-4-amine substructure. We will delve into the rationale behind key assays, present comparative data for representative compounds, and provide standardized protocols to ensure reproducibility and scientific rigor.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The most extensively studied application of isoindolinone derivatives is in oncology. The core scientific objective is to identify compounds that selectively inhibit the growth of cancer cells while sparing healthy cells. This is typically achieved by targeting key proteins or pathways that are dysregulated in cancer, such as protein kinases or the cell cycle machinery.
Foundational Assay: Cytotoxicity and Antiproliferative Screening
The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust and widely adopted colorimetric method for this purpose.
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates either a reduction in cell proliferation (cytostatic effect) or an increase in cell death (cytotoxic effect).
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the isoindolinone test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells with untreated cells (negative control) and a known anticancer drug like doxorubicin (positive control).
-
Incubation: Incubate the plate for a predefined period, typically 24 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action: Kinase Inhibition
Many isoindolinone derivatives exert their anticancer effects by inhibiting specific protein kinases, which are critical regulators of cell signaling pathways often hijacked by cancer.[4][5] Phosphoinositide 3-kinases (PI3Ks) and Cyclin-Dependent Kinases (CDKs) are prominent targets.[4][6]
Scientific Rationale: Kinase assays measure the ability of a compound to block the transfer of a phosphate group from ATP to a substrate protein or peptide. The ADP-Glo™ Kinase Assay is a popular luminescent method that quantifies the amount of ADP produced during the kinase reaction. A lower ADP signal in the presence of a test compound indicates potent inhibition. This allows for precise quantification of a compound's potency (IC₅₀) against a specific kinase isoform.[7]
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.
The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. Isoindolinone-based compounds have been developed as potent inhibitors of PI3Kγ, a key isoform in this pathway.[4][8]
PI3K/AKT Signaling Pathway
Caption: Simplified PI3K/AKT signaling pathway targeted by isoindolinone inhibitors.
Comparative Anticancer Data
The following table summarizes the in vitro antiproliferative activity of selected isoindolinone-based compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ Value | Reference |
| Compound 2a | A549 (Lung) | Cytotoxicity | 650.25 µg/mL | [9] |
| Compound 11h | A549 (Lung) | Cytotoxicity | 1.0 µM | [10] |
| Compound 11h | MCF-7 (Breast) | Cytotoxicity | 1.5 µM | [10] |
| FX-9 | SEM (B-ALL) | Antiproliferative | 0.54 µM | [5][11] |
| FX-9 | Jurkat (T-ALL) | Antiproliferative | 1.94 µM | [5][11] |
| Compound 15d | 9 Cancer Cell Lines | Cytotoxicity | < 1 nM | [12] |
Note: Direct comparison should be made with caution due to variations in experimental conditions (e.g., incubation time).
Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoindolinone derivatives have shown promise in this area, exhibiting activity against both bacteria and fungi.[9][13]
Key Assay: Broth Microdilution for MIC Determination
The most common method to quantify the in vitro efficacy of an antimicrobial agent is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).
Scientific Rationale: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This assay provides a quantitative measure of a compound's potency. By serially diluting the compound, researchers can pinpoint the precise concentration at which bacterial or fungal growth is halted.
Detailed Experimental Protocol: Broth Microdilution
-
Compound Preparation: Dissolve the test compound in DMSO and prepare a series of two-fold dilutions in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microbes in media, no compound) and a negative control (media only, no microbes).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest compound concentration in which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance.
Workflow for MIC Determination
Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Data
The table below presents the antimicrobial activity of representative isoindolinone compounds.
| Compound ID | Microorganism | Assay Type | Result | Reference |
| Compound 3a | S. aureus (Gram+) | MIC | 50% concentration | [14] |
| Compound 3a | E. coli (Gram-) | MIC | 50% concentration | [14] |
| Compound 4a | C. albicans (Fungus) | Disc Diffusion | 38 mm inhibition zone | [15] |
| Compound AK4 | C. albicans (Fungus) | Antifungal Screen | Potent Activity | [13] |
| Compound BK5 | A. niger (Fungus) | Antifungal Screen | Potent Activity | [13] |
Enzyme Inhibition: Targeting Specific Molecular Machinery
Beyond kinases, isoindolinone derivatives have been designed to inhibit other classes of enzymes relevant to human disease, such as carbonic anhydrases (implicated in glaucoma and epilepsy) and cholinesterases (implicated in Alzheimer's disease).[9][16]
Carbonic Anhydrase (CA) Inhibition Assay
Scientific Rationale: CA inhibition assays measure the interference with the enzyme's ability to hydrate CO₂. A common method follows the esterase activity of CA using p-nitrophenyl acetate as a substrate, which is hydrolyzed by the enzyme to produce the yellow-colored p-nitrophenolate. The rate of color formation is monitored spectrophotometrically. A reduced rate in the presence of an inhibitor indicates potent binding.
Comparative Enzyme Inhibition Data
This table showcases the inhibitory potency of various isoindolinone compounds against human carbonic anhydrase (hCA) isoforms.
| Compound ID | Enzyme Target | Assay Type | Kᵢ Value (nM) | IC₅₀ Value (nM) | Reference |
| Compound 2a | hCA I | Enzyme Inhibition | 11.48 ± 4.18 | 11.24 ± 0.291 | [9] |
| Compound 2a | hCA II | Enzyme Inhibition | 21.69 ± 10.56 | - | [9] |
| Compound 2d | hCA I | Enzyme Inhibition | 87.08 ± 35.21 | 75.73 ± 1.205 | [9] |
| Compound 2d | hCA II | Enzyme Inhibition | 251.48 ± 37.07 | - | [9] |
| Compound 8a | Acetylcholinesterase | Enzyme Inhibition | - | 110 ± 50 | [16] |
Conclusion
The isoindolinone scaffold continues to be a highly productive starting point for the development of novel therapeutic agents. The in vitro assays detailed in this guide—from broad cytotoxic screening to specific enzyme inhibition and antimicrobial susceptibility testing—form a logical and robust cascade for evaluating new chemical entities based on this versatile core. The comparative data presented herein highlight the remarkable potency and diverse biological activities that can be achieved through targeted chemical modifications of the isoindolinone structure. Future research will undoubtedly continue to unlock the full therapeutic potential of this important class of compounds.
References
- 1. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells -Biomolecules & Therapeutics | 학회 [koreascience.kr]
- 12. Anticancer properties of indole derivatives as IsoCombretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jptcp.com [jptcp.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isoindolin-4-amine Derived PROTACs: A Head-to-Head Comparison for Targeted Protein Degradation
Introduction: Beyond Inhibition to Eradication
In the landscape of modern drug discovery, the paradigm is shifting from simple inhibition to complete eradication of disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution.[1] These heterobifunctional molecules don't just block a protein's function; they hijack the cell's own machinery—the ubiquitin-proteasome system (UPS)—to selectively destroy it.[2] A PROTAC molecule consists of three parts: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
The choice of E3 ligase ligand is a critical determinant of a PROTAC's success. Among the most widely used and effective ligands are those that recruit the Cereblon (CRBN) E3 ligase.[3][4] These ligands are derivatives of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which are built around an isoindolinone scaffold, a structure closely related to isoindolin-4-amine. This guide provides a head-to-head comparison of PROTACs derived from this chemical family, offering field-proven insights, quantitative data, and detailed experimental protocols for researchers in targeted protein degradation.
The Mechanism of Action: A Catalytic Cycle of Destruction
PROTACs based on the isoindolinone scaffold function by inducing proximity between the target protein and the CRBN E3 ligase. This action initiates a catalytic cycle of degradation.[2]
-
Ternary Complex Formation : The PROTAC simultaneously binds to the POI and CRBN, forming a crucial POI-PROTAC-CRBN ternary complex. The stability and geometry of this complex are paramount for degradation efficiency.[2]
-
Ubiquitination : Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation : The poly-ubiquitinated POI is now marked as "waste" and is recognized and degraded by the 26S proteasome.
-
Recycling : The PROTAC molecule is not degraded in this process and is released to bind to another POI molecule, enabling it to act catalytically at sub-stoichiometric concentrations.[2][5]
References
Comparative Cross-Reactivity Profiling of Isoindolin-4-amine Derived Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Versatile Isoindoline Scaffold and the Imperative of Selectivity
The isoindoline core, and specifically its derivatives like isoindolin-4-amine, represents a privileged scaffold in modern medicinal chemistry. Its structural rigidity and synthetic tractability have enabled its use in developing potent modulators for diverse and critical therapeutic target classes. These include epigenetic readers like the Bromodomain and Extra-Terminal domain (BET) family, particularly BRD4, and components of the ubiquitin-proteasome system, such as the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] Additionally, this scaffold has shown activity against various protein kinases.[4][5]
However, this versatility is a double-edged sword. A compound designed for one target may exhibit unintended activity—or cross-reactivity—against others, leading to off-target toxicity or confounding biological results. For researchers and drug developers, a rigorous and systematic cross-reactivity profiling campaign is not merely a supplementary check; it is a cornerstone of the lead optimization process. It ensures the biological activity observed is truly due to the intended mechanism and builds a comprehensive safety profile for the candidate molecule.
This guide provides an in-depth comparison of methodologies for profiling this compound derived inhibitors against their most common target families. We will explore the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting complex selectivity data.
Understanding the Mechanisms: Beyond Simple Inhibition
The isoindoline scaffold can engage with targets through fundamentally different mechanisms. Understanding these distinctions is critical for designing and interpreting cross-reactivity studies.
-
Competitive Inhibition (BET Bromodomains & Kinases): In this classic mechanism, the inhibitor binds to a specific site on the target protein (e.g., the acetyl-lysine binding pocket in BRD4 or the ATP-binding site in a kinase), preventing the binding of the natural substrate and thereby inhibiting the protein's function.[6][7]
-
Induced Protein Degradation (Cereblon E3 Ligase): Rather than inhibiting a target, isoindoline-based molecules like the immunomodulatory imide drugs (IMiDs) act as "molecular glues."[8][9] They bind to the Cereblon (CRBN) E3 ligase, creating a new surface that recruits other proteins (neo-substrates) for ubiquitination and subsequent degradation by the proteasome.[2][10] In this context, "off-target" effects manifest as the unintended degradation of proteins.
Caption: Contrasting mechanisms of action for isoindoline-based compounds.
Section 1: Profiling Against the BET Bromodomain Family
BRD4 is a primary target for cancer therapy, and its inhibition can downregulate key oncogenes like c-MYC.[11] However, the BET family includes BRD2, BRD3, and the testis-specific BRDT, all of which share high structural homology in their bromodomains. Profiling against the entire family is essential to understand isoform selectivity.
Key Experimental Approaches:
-
Biochemical Assays (HTRF/AlphaScreen): These are robust, high-throughput methods for initial screening and potency determination. They measure the displacement of a biotinylated histone peptide from the bromodomain.
-
Causality: Choosing these assays allows for rapid quantification of IC50 values, providing a direct measure of binding affinity in a controlled, cell-free environment. This is the foundational step for any inhibitor program.[1]
-
-
Broad Bromodomain Selectivity Panel (e.g., BROMOscan™): This type of competitive binding assay screens the compound against a large panel of bromodomain-containing proteins (often >30).
-
Causality: Given that there are over 60 bromodomains in the human proteome, a broad panel is the only reliable way to ensure selectivity is not confined to the BET family. This preemptively identifies potential off-targets that could cause unforeseen biological effects.[12]
-
-
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA): This method assesses whether the compound binds to its intended target in a physiological cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[12]
-
Causality: A positive result in a biochemical assay does not guarantee cell permeability or target engagement in the complex milieu of a cell. CETSA provides this critical validation, confirming that the inhibitor reaches and binds its target in the relevant biological context.
-
Representative Data: Compound "ISN-A4-001"
| Target | IC50 (nM) [HTRF] | % Inhibition @ 1µM [BROMOscan] | Thermal Shift (°C) [CETSA] |
| BRD4 (BD1) | 15 | 99.8% | +5.2 |
| BRD4 (BD2) | 45 | 98.5% | +4.8 |
| BRD2 (BD1) | 80 | 95.1% | +3.5 |
| BRD3 (BD1) | 110 | 92.3% | +3.1 |
| BRDT (BD1) | 250 | 85.0% | +2.0 |
| CREBBP | >10,000 | 15.2% | Not Detected |
| EP300 | >10,000 | 11.5% | Not Detected |
Interpretation: The data suggests ISN-A4-001 is a potent pan-BET inhibitor with a preference for BRD4. The strong thermal shift in the CETSA confirms robust cellular target engagement. The lack of significant inhibition in the broader BROMOscan panel indicates high selectivity for the BET family.
Section 2: Profiling Against Cereblon and Induced Protein Degradation
When an isoindoline derivative is designed as a molecular glue, the profiling goal shifts from identifying what is inhibited to identifying what is degraded.
Key Experimental Approaches:
-
CRBN Binding Assays (FP/ELISA): Initial validation requires confirming that the compound binds to Cereblon. Fluorescence polarization (FP) competition assays or in-cell ELISAs can quantify this binding affinity.[2]
-
Causality: This is the primary mechanistic checkpoint. If the compound does not bind to CRBN, it cannot function as a molecular glue, and any observed cellular effects must be due to an alternative mechanism.
-
-
Targeted Degradation Western Blot: This is the most direct method to confirm the degradation of a known or intended neo-substrate (e.g., IKZF1, GSPT1).[2]
-
Causality: This experiment provides direct visual evidence of the desired pharmacological outcome—the disappearance of the target protein. It is a self-validating system when coupled with controls like proteasome inhibitors (which should rescue the degradation) and CRBN knockout cells (which should abrogate the effect).
-
-
Unbiased Proteomics (Mass Spectrometry): To profile cross-reactivity, a global proteomics approach is used to identify all proteins whose abundance changes upon treatment with the compound.
-
Causality: This is the ultimate tool for assessing the selectivity of a molecular glue. It can uncover unintended "off-target" degradation of proteins, which is a critical safety and efficacy liability. This unbiased view is essential for understanding the full spectrum of a compound's activity.[8][10]
-
Representative Data: Compound "ISN-A4-002"
| Protein | Log2 Fold Change (Compound vs. Vehicle) | p-value | Notes |
| GSPT1 | -3.5 | <0.0001 | Intended Target |
| IKZF1 | -0.2 | 0.85 | Not significantly degraded |
| IKZF3 | -0.1 | 0.91 | Not significantly degraded |
| ZFP91 | -1.8 | 0.005 | Unintended Neo-substrate |
| BRD4 | +0.1 | 0.95 | Not degraded; no engagement |
Interpretation: ISN-A4-002 is a potent and selective degrader of its intended target, GSPT1. However, the proteomic profile reveals a potential cross-reactivity liability through the unintended degradation of the zinc finger protein ZFP91. This finding is critical for the future development of this compound and would be missed by targeted assays alone.
Section 3: Profiling Against the Human Kinome
The ATP-binding pocket of protein kinases is a common site for off-target interactions for many small molecules.[13] Given that some isoindolinone derivatives have been developed as kinase inhibitors, kinome-wide screening is a mandatory step in profiling.[5][14]
Key Experimental Approaches:
-
Kinome-wide Binding or Activity Assays (e.g., KINOMEscan™): These platforms screen a compound at one or two concentrations (e.g., 1µM and 10µM) against a panel of hundreds of human kinases. Results are typically reported as percent inhibition.[15][16]
-
Causality: This approach provides a comprehensive, unbiased snapshot of a compound's interaction with the entire kinome. It is the most efficient way to identify off-target kinases, which can help predict potential toxicities (e.g., inhibition of VEGFR2 can be associated with hypertension).[7]
-
-
Differential Scanning Fluorimetry (DSF): This biophysical technique measures a ligand's ability to stabilize a protein against thermal unfolding. It can be used to validate hits from a primary screen without the need for an enzymatic activity assay.[17]
-
Causality: DSF provides an orthogonal validation method. It confirms a direct physical interaction between the compound and the kinase, reducing the likelihood of false positives from the primary screen that might be caused by assay interference.
-
Representative Data: Compound "ISN-A4-001" (Kinome Profile)
| Kinase Target | % Inhibition @ 1µM | IC50 (nM) [Follow-up] |
| BRD4 (Non-kinase) | (See BET Profile) | 15 |
| CDK7 | 85% | 150 |
| PI3Kγ | 62% | 800 |
| Haspin | 45% | 2,100 |
| 400+ other kinases | <30% | >10,000 |
Interpretation: While highly potent against BRD4, ISN-A4-001 shows significant off-target activity against CDK7 and, to a lesser extent, PI3Kγ. This polypharmacology could be beneficial or detrimental depending on the therapeutic context, but it must be understood and characterized.
Integrated Cross-Reactivity Profiling Workflow
A logical, phased approach to profiling ensures that resources are used efficiently while building a comprehensive understanding of the compound's behavior.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for assessing the target engagement of a BRD4 inhibitor in a cell line such as Ty82.[1]
Objective: To determine if the test compound stabilizes BRD4 against thermal denaturation in intact cells.
Materials:
-
Ty82 cell line (or other relevant cell line)
-
Test compound (e.g., ISN-A4-001) and vehicle (e.g., DMSO)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
PCR tubes
-
Thermocycler
-
Equipment for protein extraction (e.g., sonicator) and quantification (e.g., BCA assay)
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against BRD4; appropriate secondary antibody
Procedure:
-
Cell Treatment:
-
Plate Ty82 cells and grow to ~80% confluency.
-
Treat cells with the test compound (e.g., 1 µM ISN-A4-001) or vehicle (0.1% DMSO) for 2 hours at 37°C.
-
-
Cell Harvesting:
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10^7 cells/mL.
-
-
Thermal Challenge:
-
Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.
-
Place tubes in a thermocycler programmed with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include a 37°C control.
-
Immediately after heating, cool the tubes at 4°C for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction.
-
-
Analysis:
-
Transfer the supernatant to a new tube and quantify the total protein concentration.
-
Normalize all samples to the same total protein concentration.
-
Analyze the samples by SDS-PAGE followed by Western Blotting using an anti-BRD4 antibody.
-
-
Data Interpretation:
-
Quantify the band intensity for BRD4 at each temperature point for both vehicle- and compound-treated samples.
-
Plot the percentage of soluble BRD4 (relative to the 37°C control) against temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle indicates target stabilization and cellular engagement. The difference in the melting temperature (Tm) is the thermal shift.
-
Self-Validation System: The protocol's integrity is maintained by including a vehicle control at every temperature point, which establishes the baseline thermal stability of the target protein. A known active control compound (like JQ1 for BRD4) should also be run in parallel to validate the assay setup.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The this compound scaffold is a powerful starting point for developing novel therapeutics. However, its chemical nature necessitates a multi-faceted approach to selectivity profiling. A robust cross-reactivity assessment must go beyond the primary target and encompass mechanistically distinct protein families, including bromodomains, E3 ligases, and kinases. By employing a tiered strategy that combines biochemical, biophysical, and cell-based proteomics approaches, researchers can build a comprehensive profile of their compound. This not only de-risks preclinical development by identifying potential liabilities early but also provides a deeper understanding of the compound's true mechanism of action, ultimately paving the way for safer and more effective medicines.
References
- 1. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and lead identification of quinazoline-based BRD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 10. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigations of Structural Requirements for BRD4 Inhibitors through Ligand- and Structure-Based 3D QSAR Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the "In Vivo" Efficacy of Compounds Synthesized from Isoindolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of bioactive compounds. Among its derivatives, those synthesized from "Isoindolin-4-amine" have shown significant therapeutic potential across various disease areas, including oncology, neurodegenerative disorders, and inflammation. This guide provides an in-depth comparison of the in vivo efficacy of key compounds derived from this versatile starting material, supported by experimental data and detailed protocols to aid in the advancement of drug discovery programs.
The Rise of this compound Derivatives in Therapeutics
This compound and its related structures, such as 4-aminoisoindoline-1,3-dione, serve as a crucial chemical foundation for the synthesis of compounds with potent biological activities. The strategic placement of the amino group on the isoindoline ring system allows for diverse chemical modifications, leading to the development of molecules with tailored pharmacological profiles. Notably, this scaffold is the cornerstone of the renowned immunomodulatory imide drugs (IMiDs), lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma. Beyond oncology, derivatives of this compound are being actively investigated for their neuroprotective and anti-inflammatory properties.
This guide will delve into the in vivo performance of these compounds, comparing their efficacy in established animal models and elucidating their mechanisms of action.
I. Comparative In Vivo Efficacy in Oncology
The most profound clinical impact of this compound derivatives has been in the field of oncology, particularly in the treatment of multiple myeloma. Lenalidomide and pomalidomide, both analogues of thalidomide, are prime examples.
Key Compounds and Their In Vivo Performance
| Compound | Derivative of | Therapeutic Target | Animal Model | Key Efficacy Findings |
| Lenalidomide | 4-aminoisoindoline-1,3-dione | Cereblon (CRBN) E3 ubiquitin ligase | SCID mouse xenograft with human multiple myeloma cells (e.g., RPMI 8226) | Significant inhibition of tumor growth and proliferation.[1] Enhanced T-cell and NK cell activity.[2] |
| Pomalidomide | 4-aminoisoindoline-1,3-dione | Cereblon (CRBN) E3 ubiquitin ligase | NOD-SCID mouse xenograft with human multiple myeloma cells (e.g., U266) | Potent anti-tumor efficacy, even in lenalidomide-resistant models.[3] Synergizes with CAR-T cells to amplify anti-tumor effects.[3] |
| N-benzylisoindole-1,3-dione derivatives | Isoindole-1,3-dione | Not specified | Nude mouse xenograft with human adenocarcinoma cells (A549-Luc) | Inhibitory effects on tumor growth, with monitoring of tumor size, survival, and weight over 60 days.[4] |
Mechanism of Action: The Cereblon Connection
Lenalidomide and pomalidomide exert their anti-cancer effects through a novel mechanism involving the E3 ubiquitin ligase Cereblon (CRBN).[2][5][6][7][8] By binding to CRBN, these drugs modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] These transcription factors are essential for the survival of myeloma cells. Their degradation results in cell cycle arrest and apoptosis.[5][7]
References
- 1. An in vivo model of human multidrug-resistant multiple myeloma in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
- 3. Pomalidomide enhances CAR-T cell therapeutic efficacy and remodels immune microenvironment in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isoindolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous handling and disposal of specialized chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of Isoindolin-4-amine, a crucial building block in pharmaceutical research. By moving beyond mere compliance and understanding the chemical principles behind these procedures, we can foster a culture of safety and scientific excellence.
Understanding the Hazard Profile of this compound
Inferred Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust may be harmful.[1][3]
-
Incompatibility: Strong oxidizing agents and strong acids are incompatible with this compound and may lead to vigorous or violent reactions.[2][4]
Hazardous Decomposition Products:
Upon thermal decomposition, aromatic amines can release hazardous gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work with this compound, ensure that the following PPE is worn and that you are working in a well-ventilated area, preferably a chemical fume hood.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. |
| Body Protection | A lab coat, fully buttoned. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of harmful dust. |
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[3][4]
Disposal Procedures: A Two-Pronged Approach
The disposal of this compound should be approached with the intention of rendering it non-hazardous before it enters the waste stream. This guide provides two primary disposal pathways: chemical degradation for small quantities and proper packaging and disposal as hazardous waste for larger quantities or when chemical treatment is not feasible.
Chemical Degradation for Small Quantities (Under 5 grams)
For small quantities of this compound, chemical degradation through oxidation with acidified potassium permanganate is an effective method to break down the aromatic amine structure into less hazardous, non-mutagenic compounds.[5] The oxidation of anilines by potassium permanganate can lead to the formation of various products, including nitrobenzene, benzoquinones, or even polymerization to "aniline black".[6][7] The goal of this procedure is the complete destruction of the aromatic amine.
Experimental Protocol: Oxidation of this compound
-
Preparation: In a chemical fume hood, prepare a 10% sulfuric acid solution by slowly adding concentrated sulfuric acid to water. Also, prepare a 5% potassium permanganate solution in water. Caution: Always add acid to water, never the other way around, to avoid a violent exothermic reaction.
-
Dissolution: In a suitably sized beaker, dissolve the this compound waste in the 10% sulfuric acid solution. Use approximately 100 mL of acid for every 1 gram of amine. Stir the solution until the amine is fully dissolved.
-
Oxidation: Slowly add the 5% potassium permanganate solution to the stirred amine solution. The solution will turn a deep purple color. Continue adding the permanganate solution until the purple color persists for at least 30 minutes, indicating that the oxidation is complete.
-
Neutralization of Excess Permanganate: After the oxidation is complete, quench the excess potassium permanganate by adding a small amount of a reducing agent, such as sodium bisulfite, until the purple color disappears and a brown precipitate of manganese dioxide may form.
-
Final Neutralization: Check the pH of the final solution. Neutralize it to a pH between 6 and 8 by slowly adding a base, such as a 10% sodium hydroxide solution.
-
Disposal of Final Solution: The resulting neutralized solution, containing manganese salts and organic degradation products, should be disposed of as hazardous aqueous waste according to your institution's and local regulations.
Figure 1: Decision workflow for the proper disposal of this compound.
Disposal of Large Quantities and Contaminated Materials
For quantities of this compound greater than 5 grams, or for materials contaminated with the compound (e.g., gloves, weighing paper, spill cleanup materials), direct disposal as hazardous waste is the appropriate and required method.
Step-by-Step Protocol for Packaging Hazardous Waste:
-
Container Selection: Place the this compound waste or contaminated materials into a clearly labeled, sealable, and chemically compatible container.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the approximate quantity and the date of accumulation.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents and acids.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will ensure it is transported to a licensed hazardous waste disposal facility in compliance with all local, state, and federal regulations.
Regulatory Compliance: Adhering to EPA Guidelines
The disposal of chemical waste from laboratories is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is imperative that all disposal activities comply with these regulations to ensure the safety of personnel and the protection of the environment.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.
-
For small spills, and if you are trained to do so, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect the material in a sealed container for disposal as hazardous waste.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. This commitment to best practices is a cornerstone of scientific integrity and professional responsibility.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
